molecular formula C10H14BrN3O2 B1443399 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine CAS No. 1306102-61-3

5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine

Número de catálogo: B1443399
Número CAS: 1306102-61-3
Peso molecular: 288.14 g/mol
Clave InChI: VSZIKODJKOUHDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine (CAS 1306102-61-3) is a high-purity chemical building block with a molecular formula of C10H14BrN3O2 and a molecular weight of 288.145 g/mol . This compound features a pyridine core, a privileged structural motif in medicinal chemistry and material science, known for its significant role in the development of nonlinear optical (NLO) materials and pharmaceutical intermediates . Its specific molecular structure, characterized by hydrogen acceptors (4), hydrogen donors (1), an aromatic ring, and multiple rotatable bonds (5), makes it a versatile scaffold for constructing complex heterocyclic systems . Researchers value this nitropyridine derivative as a key precursor in synthetic organic chemistry for developing compounds with potential antitumor, antiviral, and anti-neurodegenerative activities . Furthermore, nitropyridine-based structures are actively investigated for their mechanical flexibility and strong third-order NLO properties, which are critical for advanced applications in photonics, frequency modulators, and flexible device technologies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

5-bromo-3-nitro-N-pentan-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-3-8(4-2)13-10-9(14(15)16)5-7(11)6-12-10/h5-6,8H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZIKODJKOUHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Mass Spectrometry Fragmentation of Bromo-Nitro-Pyridines

[1][2]

Executive Summary

The bromo-nitro-pyridine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical intermediate in the synthesis of kinase inhibitors and heterocyclic drug candidates. For the analytical scientist, this scaffold presents a unique intersection of isotopic distinctiveness (Bromine) and high-energy fragmentation lability (Nitro).[1]

This guide moves beyond basic spectral interpretation. It provides a mechanistic framework for predicting fragmentation, differentiating positional isomers (e.g., 2-bromo-3-nitro vs. 2-bromo-5-nitro), and establishing robust identification protocols.[1][2][3] We focus here on Electrospray Ionization (ESI) and Electron Ionization (EI) , distinguishing where the "hard" and "soft" ionization techniques diverge in mechanism.

Part 1: The Isotopic Signature (The Anchor)

Before analyzing fragmentation, the presence of the bromo-nitro-pyridine core must be validated via its isotopic envelope.[1] This is your primary internal control.[1][2]

The Bromine Doublet

Bromine exists naturally as two stable isotopes:


2
  • Diagnostic Rule: In any mass spectrum (EI or ESI), look for two peaks of approximately equal intensity separated by 2 Da (

    
    
    
    
    and
    
    
    ).[2]
  • The Nitrogen Rule: Since the pyridine ring contains one nitrogen (odd), the molecular weight will be odd (assuming even hydrogens). However, if the molecule contains a nitro group (

    
     N), the total nitrogen count is even, resulting in an even  nominal mass.
    
    • Example: 2-Bromo-5-nitropyridine (

      
      ).[1][2] MW 
      
      
      202/204.[1][2]
IsotopeExact Mass (Da)AbundanceVisual Signature

78.9183100% (Base)Peak A

80.9163~97.3%Peak A + 2 (Equal height)

Part 2: Mechanistic Fragmentation Pathways[1][2]

The fragmentation of bromo-nitro-pyridines is governed by the competition between the nitro group's lability and the C-Br bond strength .

The Nitro Group: Radical vs. Rearrangement

The nitro group (

4
  • Pathway A: Homolytic Cleavage (Radical Loss) [1][2]

    • Mechanism: Direct scission of the

      
       bond.
      
    • Observation: Loss of 46 Da (

      
      ).
      
    • Result: Formation of the aryl cation

      
      .[1]
      
    • Prevalence: Dominant in ESI-MS/MS (Collision Induced Dissociation).[1][2]

  • Pathway B: Nitro-Nitrite Rearrangement [1][2]

    • Mechanism: The oxygen of the nitro group attacks the ipso-carbon, isomerizing the nitro group (

      
      ) into a nitrite ester (
      
      
      ).
    • Observation: Loss of 30 Da (

      
      ).
      
    • Result: Formation of an aryloxy radical cation

      
      .[1][2]
      
    • Prevalence: Common in EI and high-energy CID.[1][2]

The Halogen Loss

While C-Br bonds are weaker than C-Cl or C-F, the bromine on a pyridine ring is stabilized by resonance.[1]

  • Observation: Loss of 79/81 Da (

    
    ).
    
  • Sequence: Usually occurs after the loss of the nitro group in soft ionization, but can compete directly in EI.

Pyridine Ring Cleavage

The heterocyclic ring is robust but will eventually degrade, typically via the loss of HCN (27 Da) . This is the hallmark of the pyridine scaffold.

Visualization: Fragmentation Decision Tree

The following diagram illustrates the logical flow of fragmentation for a generic bromo-nitro-pyridine precursor.

FragmentationPathParentParent Ion[M+H]+ or M+.NitriteNitrite EsterIntermediate(Ar-ONO)Parent->NitriteRearrangementLossNO2[M - NO2](Aryl Cation)Parent->LossNO2- NO2 (46 Da)(Direct Cleavage)LossNO[M - NO](Phenoxy-like Ion)Nitrite->LossNO- NO (30 Da)LossBr_1[M - NO2 - Br]LossNO2->LossBr_1- Br (79/81 Da)LossHCN_1[M - NO2 - HCN](Ring Contraction)LossNO2->LossHCN_1- HCN (27 Da)LossCO[M - NO - CO](Ring Contraction)LossNO->LossCO- CO (28 Da)(Phenolic path)

Caption: Primary fragmentation pathways. The direct loss of NO2 (Left branch) is generally favored in collision-induced dissociation (CID).

Part 3: The "Ortho Effect" & Isomer Differentiation

Distinguishing 2-bromo-3-nitropyridine (ortho) from 2-bromo-5-nitropyridine (para-like) is a critical analytical challenge. We rely on "Proximity Effects" rather than the classic hydrogen-transfer ortho effect (since Br has no hydrogen).[1][2]

Steric Acceleration (The Ortho Isomer)

In the 2-bromo-3-nitro isomer, the bulky bromine atom and the nitro group are adjacent. This creates significant steric strain and electrostatic repulsion between the lone pairs of the bromine and the nitro oxygens.

  • Consequence: The bond to the nitro group is weakened to relieve strain.

  • Spectral Marker: The relative abundance of the

    
     fragment is significantly higher  in the ortho isomer (2-Br-3-Nitro) compared to the 2-Br-5-Nitro isomer.[1][2]
    
The "Field Effect" on Bromine

In the ortho position, the electron-withdrawing nature of the nitro group pulls electron density from the carbon holding the bromine, making the C-Br bond more labile to heterolytic cleavage in ESI mode.

Summary of Isomer Differentiation
Feature2-Bromo-3-Nitropyridine (Ortho)2-Bromo-5-Nitropyridine (Para-like)

Intensity
High (Base Peak often)Moderate/Low

Intensity
ModerateLow
Stability Lower (Fragments easily)Higher (Requires higher CE)

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed for the identification of bromo-nitro-pyridines in complex matrices (e.g., reaction mixtures).[1][2]

Sample Preparation
  • Solvent: Methanol/Water (50:[1][2]50) + 0.1% Formic Acid.[1][2] Avoid acetonitrile if possible, as it can suppress ionization of nitro-aromatics in negative mode (though positive mode is preferred here).[1][2]

  • Concentration: 1 µg/mL.

MS Source Conditions (ESI Positive)

Nitro-pyridines are electron-deficient but can be protonated on the pyridine nitrogen.[1][2]

  • Capillary Voltage: 3.5 kV.[1][2][3]

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile NO2).

  • Source Temp: 120°C.

Data Acquisition Strategy

Run a Product Ion Scan (MS2) on the

2
  • Why? It simplifies the spectrum.[5] If you select the

    
     parent, all Br-containing fragments will be +2 Da, which can be confusing.[1][2]
    
  • Precursor: Select

    
     (containing 
    
    
    ).[1][2]
  • Collision Energy (CE): Ramp 10–40 eV.[1][2]

Workflow Visualization

WorkflowSampleUnknown SampleFullScanFull Scan MS1(Check for Doublet)Sample->FullScanDecision1:1 Doubletat M / M+2?FullScan->DecisionMS2Acquire MS2on M (79-Br)Decision->MS2YesAnalyzeAnalyze Neutral LossesMS2->AnalyzeResultID ConfirmedAnalyze->ResultLoss of 46 (NO2)Loss of 27 (HCN)

Caption: Step-by-step identification workflow for bromo-nitro-pyridines.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Amino-5-bromo-3-nitropyridine.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][6][7] [Link][1][2]

  • Schröder, E., et al. (2024).[1][2] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry.[1][2] Journal of Physical and Chemical Reference Data.[1][2] [Link]

  • Chemistry Steps. (2022). Isotopes in Mass Spectrometry: The M+2 Peak. [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

Technical Guide: Infrared Structural Elucidation of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine using Infrared (IR) Spectroscopy. As a polysubstituted pyridine derivative, this molecule presents a complex vibrational landscape dominated by strong intramolecular hydrogen bonding, steric bulk from the alkyl side chain, and heavy-atom effects from the bromine substituent. This guide is designed for medicinal chemists and analytical scientists requiring rigorous validation protocols for intermediate quality control in drug discovery and agrochemical synthesis.

Molecular Architecture & Vibrational Theory[1]

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its interacting vibrational oscillators. The structure is not merely a sum of its parts; the ortho relationship between the nitro and amine groups creates a resonance-assisted hydrogen bond (RAHB) that significantly alters standard frequency tables.

The Ortho-Nitro-Amine Interaction (The "Red Shift" Effect)

Unlike a standard secondary amine which typically absorbs between 3300–3500 cm⁻¹, the N-H moiety in this molecule is locked in a six-membered pseudo-ring with the oxygen of the adjacent nitro group (


).
  • Mechanism: The H-bond weakens the N-H force constant.

  • Spectral Consequence: Expect a significant red shift (lowering of frequency) and broadening of the N-H stretching band.[1] It may appear as low as 3250–3320 cm⁻¹, overlapping with aromatic C-H stretches.[2]

The 1-Ethylpropyl Steric Bulk

The N-substituent is a pentan-3-yl group. This bulky aliphatic chain introduces strong alkane vibrations that will dominate the 2800–3000 cm⁻¹ region, potentially obscuring the weaker aromatic C-H stretches of the pyridine ring.

The 5-Bromo Heavy Atom Effect

The bromine atom at position 5 is heavy (79.9 amu). While the C-Br stretch itself appears in the fingerprint region (600–700 cm⁻¹), its mass dampens the ring vibrations, often shifting the pyridine ring breathing modes to lower frequencies compared to non-halogenated analogs.

Experimental Methodology

For reproducible high-fidelity spectra, two protocols are validated: Attenuated Total Reflectance (ATR) for rapid screening and KBr Pellet Transmission for high-resolution structural confirmation.

Protocol A: High-Throughput ATR (Recommended)
  • Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).

  • Sample Prep: No grinding required. Place ~2 mg of solid directly on the crystal.

  • Contact Pressure: Apply high pressure using the anvil clamp. This is critical for this compound, as the alkyl chain can cause waxy slippage, leading to poor optical contact.

  • Parameters: 4 cm⁻¹ resolution, 16 scans (screening) or 64 scans (publication).

Protocol B: KBr Transmission (Gold Standard)
  • Matrix: Spectroscopic grade Potassium Bromide (KBr).

  • Ratio: 1:100 (1 mg sample to 100 mg KBr).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Caution: Do not over-grind if the sample is hygroscopic, as water bands (3400 cm⁻¹) will obscure the critical N-H region.

  • Pressing: 8–10 tons pressure under vacuum for 2 minutes to form a transparent disc.

Workflow Visualization

IR_Workflow Start Sample Receipt Prep Prep: Diamond ATR (High Pressure) Start->Prep Check Check Signal Intensity Prep->Check Check->Prep Signal < 20% (Reseat) Acquire Acquisition (64 Scans, 4cm⁻¹) Check->Acquire Signal > 20% Process Post-Process (Baseline/ATR Corr.) Acquire->Process Analyze Spectral Interpretation Process->Analyze

Figure 1: Optimized workflow for ATR-FTIR acquisition of crystalline organic intermediates.

Spectral Interpretation Guide

The following table provides the specific vibrational assignments for 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine . These values are derived from empirical correlation tables for 2-aminopyridines and nitro-aromatics.

Validated Assignment Table
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Secondary Amine N-H Stretch3280 – 3350 Med/BroadCritical: Red-shifted due to H-bond with 3-NO₂. Single band (unlike NH₂ doublet).
Alkyl Chain C-H Asym. Stretch2950 – 2970StrongCharacteristic of CH₃ groups in the ethyl propyl chain.
Alkyl Chain C-H Sym. Stretch2860 – 2880MediumCH₂ symmetric stretching.
Pyridine Ring C-H Stretch3050 – 3100WeakOften appears as a "shoulder" on the stronger alkyl bands.
Nitro Group Asym.[3] Stretch (

)
1530 – 1560 Very StrongOne of the most dominant bands in the spectrum.
Pyridine Ring C=C / C=N Stretch1580 – 1610StrongAromatic skeletal vibrations; overlaps with N-H bending.
Nitro Group Sym.[3] Stretch (

)
1320 – 1360 StrongOften sharp; confirms the presence of the nitro group.
Alkyl Chain C-H Bending1450 – 1470MediumScissoring of CH₂ / Asym bending of CH₃.
C-N Bond C-N Stretch (Exocyclic)1240 – 1280MediumVibration of the bond connecting the amine nitrogen to the ring.
C-Bromine C-Br Stretch600 – 700 Med/WeakFingerprint region. Look for a distinct band not present in non-halogenated precursors.
The "Fingerprint" Region Logic (600–1500 cm⁻¹)

The region below 1500 cm⁻¹ is complex. To validate the 5-bromo position versus a potential isomer (e.g., 6-bromo), look for the out-of-plane (OOP) C-H bending patterns.

  • 2,3,5-Substitution Pattern: Leaves protons at positions 4 and 6. These are meta to each other.

  • Expected OOP: Isolated C-H wagging often appears near 850–900 cm⁻¹.

Quality Control & Troubleshooting

To ensure the spectrum represents the correct molecule and not a degradation product or precursor, follow this logic tree.

Common Artifacts
  • Broad O-H Band (3400+ cm⁻¹): Indicates wet KBr or wet sample. Action: Dry sample in vacuum oven at 40°C.

  • Doublet in N-H Region: Indicates presence of unreacted 2-amino-5-bromo-3-nitropyridine (primary amine precursor). The alkylation was incomplete.

  • Missing Aliphatic C-H (2800-3000): Indicates loss of the ethylpropyl group (dealkylation).

Structural Confirmation Logic

Decision_Tree Start Analyze Spectrum CheckNH Check 3300-3400 cm⁻¹ Start->CheckNH IsDoublet Is it a Doublet? CheckNH->IsDoublet Primary FAIL: Primary Amine (Starting Material) IsDoublet->Primary Yes Single Single Band IsDoublet->Single No CheckCH Check 2850-2970 cm⁻¹ (Aliphatic C-H) Single->CheckCH NoAlkyl FAIL: No Alkyl Chain CheckCH->NoAlkyl Weak/None HasAlkyl Strong Alkyl Signal CheckCH->HasAlkyl Strong CheckNO2 Check 1350 & 1550 cm⁻¹ (Nitro Group) HasAlkyl->CheckNO2 Confirm PASS: Identity Confirmed CheckNO2->Confirm Bands Present

Figure 2: Logical decision matrix for confirming the identity of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general IR assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of 2-Amino-3-nitropyridine. National Institute of Standards and Technology.[4][5][6][7] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • SDBS. Spectral Database for Organic Compounds. AIST, Japan. (Reference for general pyridine derivative spectra). Available at: [Link]

  • Hansen, P. E., & Bolvig, S. (2000). Intramolecular Hydrogen Bonding in Nitro-Enamines and Nitro-Anilines. Journal of Molecular Structure. (Provides the theoretical basis for the N-H red shift in ortho-nitro anilines).

Sources

The Nitro-Functionalized Pyridine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active natural products.[1] The introduction of a nitro group onto this scaffold creates a unique electronic and steric environment, unlocking a vast potential for diverse biological activities. Substituted nitropyridines have emerged as potent agents in oncology, infectious disease, and enzyme regulation.[1][2] This guide provides an in-depth analysis of the biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows required for their evaluation. We will delve into the causality behind experimental design, offering field-proven insights to empower researchers in their quest for novel therapeutics.

The Strategic Importance of the Nitro Group

From a chemical perspective, the nitro group is a strong electron-withdrawing group, which significantly influences the reactivity and physicochemical properties of the pyridine ring. This modification serves several key purposes in drug design:

  • Modulation of Bioactivity: The electronic nature of the nitro group can be pivotal for molecular interactions with biological targets, often enhancing binding affinity and efficacy.[3]

  • Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine, providing a crucial intermediate for the synthesis of diverse compound libraries and further molecular elaboration.[3]

  • Metabolic Stability: In some contexts, the nitro group can influence the metabolic profile of a compound.

  • Masked Electrophile: The nitro group can act as a "masked electrophile," becoming activated within a specific biological environment, such as the active site of an enzyme, to form a covalent bond with a target residue. This offers a pathway to highly specific and potent targeted covalent inhibitors.

Anticancer Activity: Targeting Cellular Division and Survival

Substituted nitropyridines have demonstrated significant potential as anticancer agents, primarily through the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).[4]

Mechanism of Action: Microtubule Destabilization

A prominent class of anticancer nitropyridines, particularly 3-nitropyridine analogues, function as potent microtubule-targeting agents.[4] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure and, critically, forming the mitotic spindle required for cell division.[5]

These compounds act as microtubule destabilizers by binding to tubulin, the protein subunit of microtubules. X-ray crystallography studies have confirmed that 3-nitropyridine analogues bind to the colchicine-binding site at the interface between α- and β-tubulin subunits.[4] This interaction prevents the proper polymerization of tubulin into microtubules. The disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4]

cluster_0 Cellular Effects of 3-Nitropyridine Analogues NP 3-Nitropyridine Analogue Tubulin α/β-Tubulin Dimers NP->Tubulin Binds to Colchicine Site MT Microtubule Polymer NP->MT Inhibits Polymerization Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Disrupted Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Mechanism of microtubule destabilization by 3-nitropyridine analogues.

Induction of Apoptosis

Beyond cell cycle arrest, nitropyridine derivatives can trigger apoptosis through various signaling cascades. Apoptosis is a regulated process of cell death essential for eliminating damaged or cancerous cells. It proceeds via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[6] Treatment of cancer cells with certain nitropyridine derivatives has been shown to significantly increase the population of apoptotic cells, as measured by Annexin V/Propidium Iodide staining.[7] This can involve the modulation of key regulatory proteins in the apoptosis cascade, such as the Bcl-2 family of proteins.[8]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway NP Nitropyridine Derivative Bcl2 Anti-apoptotic (e.g., Bcl-2) NP->Bcl2 Downregulates/Inhibits Bax Pro-apoptotic (e.g., Bax) NP->Bax Upregulates/Activates DR Death Receptors (e.g., DR4, DR5) Casp8 Caspase-8 DR->Casp8 Activates Casp3 Executioner Caspases (Caspase-3, -6, -7) Casp8->Casp3 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Release Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 CytoC->Casp9 Activates Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptotic pathways targeted by nitropyridine derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of nitropyridine derivatives is quantified using the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, typically determined via an MTT or similar cell viability assay.

Compound ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
3-Nitropyridine AnaloguesVarious (NCI-60 Panel)Many < 0.01[4]
3-Cyano-2-substituted PyridinesA-2780 (Ovarian)1.14 - 1.76[9]
3-Cyano-2-substituted PyridinesMCF-7 (Breast)1.14 - 3.38[9]
5-Nitropyridyl ThiazolidinonesDLD-1 (Colon)Cytotoxic[2]
5-Nitropyridyl ThiazolidinonesA549 (Lung)Cytotoxic[2]
Pyridine-based Pt(II) ComplexesMCF-7 (Breast), HeLa (Cervical)Significant Activity[2]
N-(6-Fluoro-3-nitropyridin-2-yl)amines-Covalent USP7 Inhibition[10]

This table is a representative summary; specific values vary greatly depending on the full molecular structure.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Causality: To validate that a nitropyridine derivative induces cell cycle arrest (e.g., at the G2/M phase), it is essential to quantify the DNA content of a cell population over time. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. By staining cells with PI and analyzing them with a flow cytometer, we can differentiate cells based on their DNA content: G0/G1 phase (2n DNA), S phase (>2n to <4n DNA), and G2/M phase (4n DNA). An accumulation of cells in the 4n peak after treatment provides strong evidence for G2/M arrest.

Methodology:

  • Cell Seeding: Plate cells (e.g., Jurkat or A549) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.

  • Compound Treatment: Treat cells with various concentrations of the substituted nitropyridine (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells to ensure all apoptotic and arrested cells are collected. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and fixes them. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Incubate in the dark for 20-30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the G0/G1, S, and G2/M populations from the resulting DNA content histogram.

Antimicrobial Activity: A Broad-Spectrum Arsenal

Nitropyridine derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria and fungi. The electron-deficient nature of the nitropyridine ring is often crucial for this activity.

Antibacterial and Antifungal Potential

Studies have shown that various substituted nitropyridines exhibit potent antimicrobial effects. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, and various Candida species.[3][11] The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes crucial for pathogen survival.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of nitropyridines is highly dependent on the substitution pattern on the pyridine ring.

  • Halogenation: The presence of fluoro and chloro groups can significantly enhance antibacterial properties.[3]

  • Lipophilicity: For certain classes of pyridine derivatives, increasing lipophilicity through the addition of longer alkyl chains has been shown to correlate with increased antibacterial activity, up to a certain point.[12][13]

  • Nitro Group Position: The position of the nitro group (e.g., 3-nitro vs. 5-nitro) in conjunction with other substituents dictates the overall electronic properties and steric profile of the molecule, which in turn affects its interaction with microbial targets.

Quantitative Analysis of Antimicrobial Activity

The efficacy of antimicrobial compounds is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismActivity (MIC in µg/mL)Reference
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamideMycobacterium tuberculosis4 - 64[3]
Epoxybenzooxocino[4,3-b]pyridine derivativesMycobacterium bovis12.5 - 50[11]
N-hydroxy-pyridoxazinone derivative (R=n-Bu)E. faecalis7.8[11]
N-hydroxy-pyridoxazinone derivative (R=n-Bu)S. aureus31.2[11]
N-hydroxy-pyridoxazinone derivative (R=n-Bu)C. albicans, C. glabrata62.5[11]
(pyridin-2-yl)piperazine derivative (R=2-OH)B. subtilis, C. krusei62.5[11]
Isonicotinic acid hydrazides (nitro-substituted)S. aureus, E. coli, C. albicans2.18 - 3.08 (µM)[14]
Experimental Protocol: Broth Microdilution for MIC Determination

Causality: To establish the potency of a novel nitropyridine derivative as an antibacterial agent, a standardized, quantitative method is required. The broth microdilution method is a gold standard (CLSI, EUCAST) that determines the minimum concentration of the compound required to inhibit microbial growth in a liquid medium. This provides a reliable and reproducible measure of the compound's static activity.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test nitropyridine in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 50 or 100 µL.

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in fresh broth to achieve a standardized concentration, typically a 0.5 McFarland standard, which is further diluted to yield a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be read using a plate reader measuring absorbance at 600 nm.

Enzyme Inhibition: A Hub for Targeted Therapies

The substituted nitropyridine scaffold has proven to be an effective framework for designing inhibitors against a wide array of enzymes, including kinases, proteases, and metabolic enzymes.[2]

Diverse Enzyme Targets

Nitropyridine-based molecules have been successfully developed as inhibitors for:

  • Kinases: Janus kinase 2 (JAK2), Glycogen synthase kinase-3 (GSK3), and p70S6Kβ, which are critical in cell signaling and are often dysregulated in cancer and inflammatory diseases.[2]

  • Proteases: Ubiquitin-specific protease 7 (USP7), an important target in oncology.[10]

  • Other Enzymes: Urease (implicated in H. pylori infections), chymotrypsin, and α-glucosidase (relevant to diabetes).[2]

The inhibitory mechanism can be either reversible or irreversible (covalent), depending on the specific design of the molecule and the target enzyme's active site.[10]

Quantitative Analysis of Enzyme Inhibition
Compound/Derivative ClassEnzyme TargetActivity (IC50)Reference
2-aminopyridine derivativeJAK29 nM[15]
2,4-dichlorophenyl substituted nitropyridineGSK38 nM[2]
5-nitropyridin-2-yl derivativeChymotrypsin8.67 µM[2]
5-nitropyridin-2-yl derivativeUrease29.21 µM[2]
4-aza-6-nitrobenzofuroxanHIV-1 Integrase (3' processing)60 µM[2]
4-aza-6-nitrobenzofuroxanHIV-1 RNase H90 µM[2]
Experimental Workflow: High-Throughput Screening (HTS) for Inhibitors

Causality: The discovery of novel enzyme inhibitors often begins with screening a large library of diverse compounds. An HTS workflow is a systematic, automated process designed to rapidly identify "hits"—compounds that modulate the activity of a target enzyme. This workflow ensures efficiency, reproducibility, and robust data quality, which is essential for making go/no-go decisions in a drug discovery pipeline.

cluster_workflow High-Throughput Screening (HTS) Workflow AssayDev 1. Assay Development & Miniaturization (384-well) Pilot 2. Pilot Screen (~2000 compounds) AssayDev->Pilot Validate with Z' > 0.5 Primary 3. Primary HTS (Full Library, 1 concentration) Pilot->Primary Confirm Robustness HitConfirm 4. Hit Confirmation & Triage Primary->HitConfirm Identify 'Hits' HitConfirm->Primary False Positives (Discard) DoseResp 5. Dose-Response & IC50 Determination HitConfirm->DoseResp Confirmed Hits SAR 6. Secondary Assays & SAR Expansion DoseResp->SAR Potent Hits

Caption: A typical workflow for a high-throughput screen to identify enzyme inhibitors.

Conclusion and Future Directions

Substituted nitropyridines represent a remarkably versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy across anticancer, antimicrobial, and enzyme inhibitory applications underscores the value of this scaffold. The electron-withdrawing nature of the nitro group, combined with its synthetic tractability, provides a powerful platform for generating novel chemical entities with fine-tuned biological activities.

Future research should continue to focus on:

  • Elucidating detailed mechanisms of action , particularly for novel enzyme targets and antimicrobial activities.

  • Expanding Structure-Activity Relationship (SAR) studies to build predictive models for designing compounds with enhanced potency and selectivity.[16]

  • Leveraging the nitro group as a covalent warhead for developing highly specific, targeted therapies, especially in oncology.

  • Investigating the pharmacokinetic and toxicological profiles of lead compounds to ensure their viability as clinical candidates.

By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the full therapeutic potential of substituted nitropyridines can be realized, paving the way for the next generation of innovative medicines.

References

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium. Retrieved February 23, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved February 23, 2026, from [Link]

  • IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved February 23, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022, March 16). PMC. Retrieved February 23, 2026, from [Link]

  • Structure‐activity relationship (SAR) and substitution patterns of... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026, January 21). PubMed. Retrieved February 23, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025, August 10). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. (1992, February). PubMed. Retrieved February 23, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, November 2). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. (2024, February 14). SpringerLink. Retrieved February 23, 2026, from [Link]

  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.). Bentham Science. Retrieved February 23, 2026, from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved February 23, 2026, from [Link]

  • Targeting apoptotic pathways for cancer therapy. (2024, July 15). PMC. Retrieved February 23, 2026, from [Link]

  • How to target apoptosis signaling pathways for the treatment of pediatric cancers. (2013, February 14). Frontiers. Retrieved February 23, 2026, from [Link]

  • Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. (2023, January 18). MDPI. Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling reactions of bromo-pyridines.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of Bromo-pyridines: Mechanisms, Protocols, and Field-Proven Insights

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to controllably functionalize this heterocycle is therefore of paramount importance. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their reliability and versatility in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions specifically involving bromo-pyridines. As versatile and readily available starting materials, bromo-pyridines are key building blocks for creating molecular diversity. However, their successful application in cross-coupling chemistry is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with and inhibit the palladium catalyst are common hurdles that require careful consideration of reaction parameters.[2][4][5]

Herein, we move beyond simple procedural lists to explain the causality behind experimental choices. We will dissect the mechanisms of the most prevalent coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—and provide detailed, field-tested protocols designed for immediate application in the research and development laboratory.

Core Principles: The Catalytic Engine

At the heart of these transformations lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. While the specifics vary, the fundamental steps of most catalytic cycles are shared. Understanding these core components is critical for troubleshooting and optimizing reactions.

  • Palladium Source (Precatalyst): The active Pd(0) species is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst. Common sources include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6] Modern, highly active "precatalysts" developed by groups like Buchwald incorporate a ligand and are designed for rapid generation of the active catalytic species.[4]

  • Ligands: The choice of ligand is arguably the most critical parameter in a cross-coupling reaction.[7] Ligands, typically phosphines, bind to the palladium center, stabilizing it and modulating its electronic properties and steric environment. This influences the rates of oxidative addition and reductive elimination, prevents catalyst decomposition, and can be crucial for coupling challenging substrates.[7] For pyridine-based substrates, bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often essential to prevent catalyst inhibition by the pyridine nitrogen and to promote the desired catalytic turnover.[4][8]

  • Base: The base plays a multifaceted role depending on the specific reaction. In the Suzuki-Miyaura coupling, it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9][10] In the Heck and Buchwald-Hartwig reactions, it is required to regenerate the active Pd(0) catalyst in the final step of the cycle.[11][12] Common choices range from inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) to strong organic bases like sodium tert-butoxide (NaOtBu).[4][10][11]

  • Solvent: The solvent must solubilize the reactants and catalyst system. Anhydrous and degassed aprotic polar solvents such as N,N-Dimethylformamide (DMF), 1,4-dioxane, and toluene are frequently used, as the active Pd(0) catalyst and some reagents are sensitive to oxygen and moisture.[4][13]

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and heteroaryl structures by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[1][3]

Mechanism and Causality

The reaction is initiated by the oxidative addition of the bromo-pyridine to a Pd(0) complex. The crucial role of the base is to activate the boronic acid, forming a boronate complex.[9] This species is significantly more nucleophilic, enabling the transfer of the organic group from boron to palladium in the transmetalation step, which is often rate-limiting. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Py-Pd(II)L₂(Br) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Py-Pd(II)L₂(R) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Py-R reductive_elimination->product aryl_halide Py-Br aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Notes & Key Considerations

For bromo-pyridines, the selection of the base is critical. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred as they minimize side reactions like hydrodehalogenation (debromination).[4][10] The use of a water/organic solvent mixture (e.g., dioxane/water) is common and often accelerates the reaction.[3]

Data Presentation: Typical Suzuki-Miyaura Conditions
EntryBromo-pyridineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Ref
12-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (2-5)-K₂CO₃ (2.0)Dioxane/H₂O10081[10]
23-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME8095[14]
3N-[5-bromo-2-methylpyridin-3-yl]acetamideVarious Arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (3.0)Dioxane/H₂O85-9565-85[3]
Detailed Experimental Protocol: Synthesis of 2-Phenyl-4-methylpyridine
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).[10]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-pyridine is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

The Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl or vinyl halides with alkenes, providing a powerful method for synthesizing substituted alkenes.[15] This is particularly useful for introducing vinyl groups onto the pyridine ring.

Mechanism and Causality

The cycle begins with the oxidative addition of the bromo-pyridine to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion (also called carbopalladation) with the alkene. The final step is a β-hydride elimination, which forms the alkene C-C double bond, releases the product, and generates a palladium-hydride species. A base (often an amine like triethylamine) is required to neutralize the HBr formed and regenerate the Pd(0) catalyst for the next cycle.[13]

Heck_Reaction_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Py-Pd(II)L₂(Br) oxidative_addition->pdiia migratory_insertion Migratory Insertion pdiia->migratory_insertion pdiib R-CH₂-CH(Py)-Pd(II)L₂(Br) migratory_insertion->pdiib beta_hydride_elim β-Hydride Elimination pdiib->beta_hydride_elim beta_hydride_elim->pd0 product Py-Alkene beta_hydride_elim->product base + Base - Base•HBr beta_hydride_elim->base aryl_halide Py-Br aryl_halide->oxidative_addition alkene Alkene alkene->migratory_insertion

Caption: Simplified catalytic cycle for the Heck reaction.

Application Notes & Key Considerations

Heck reactions typically require elevated temperatures (80-140 °C).[13][15] The choice of solvent is important, with polar aprotic solvents like DMF or NMP being common.[15] For bromo-pyridines, catalyst systems can range from simple Pd(OAc)₂/PPh₃ to more sophisticated phosphine-free palladacycles. The use of an amine base like triethylamine (Et₃N) is standard, and it can sometimes serve as a co-solvent.[13]

Data Presentation: Typical Heck Reaction Conditions
EntryBromo-pyridineAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Ref
13-Bromo-4-isopropylpyridineStyrenePd(OAc)₂ (2)K₂CO₃ (2.0)DMF120High[13]
26-Bromonicotinonitrilen-Butyl acrylatePd(OAc)₂ (5)Et₃N (1.5)NMP120-140Good[15]
33-BromopyridineEthyl acrylatePd(OAc)₂ (3)Et₃N (1.2)DMF10070[16]
Detailed Experimental Protocol: Synthesis of Ethyl (E)-3-(pyridin-3-yl)acrylate
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 3-bromopyridine (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).[13]

  • Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Then, add ethyl acrylate (1.2 mmol, 1.2 equiv) and triethylamine (Et₃N) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Subject the mixture to three cycles of freeze-pump-thaw to ensure it is thoroughly degassed.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

  • Monitoring: Follow the consumption of 3-bromopyridine by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the product.

The Sonogashira Coupling: Access to Alkynyl-pyridines

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, notable for its mild reaction conditions.[17][18] It typically employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.

Mechanism and Causality

The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to others, oxidative addition of the bromo-pyridine to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Py-Pd(II)-Br complex. Reductive elimination from the resulting alkynyl-pyridyl-palladium(II) complex affords the desired product and regenerates the Pd(0) catalyst.[17]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pdiia Py-Pd(II)L₂(Br) pd0->pdiia Oxidative Addition pdiib Py-Pd(II)L₂(C≡CR) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Py-C≡C-R pdiib->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide + CuI, Base cu_acetylide->pdiia from Cu Cycle aryl_halide Py-Br aryl_halide->pd0

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Application Notes & Key Considerations

The reaction is often performed at or slightly above room temperature, making it compatible with a wide range of functional groups.[19] An amine base, such as triethylamine or diisopropylamine, is essential and typically serves as the solvent or co-solvent.[18][20] Careful exclusion of oxygen is important to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

Data Presentation: Typical Sonogashira Conditions
EntryBromo-pyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096[18]
22-Amino-4-bromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NTHFRTHigh[17]
36-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRTGood[19]
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(phenylethynyl)pyridine
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-Amino-4-bromopyridine (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).[17]

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv) via syringe. Stir the mixture for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Add ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[8] This reaction has revolutionized the synthesis of anilines and their heterocyclic analogues, which are prevalent in pharmaceuticals.

Mechanism and Causality

Following the oxidative addition of the bromo-pyridine to Pd(0), the amine coordinates to the palladium(II) complex. Deprotonation by a strong base (typically an alkoxide like NaOtBu) forms a palladium-amido complex. This is the key intermediate that undergoes reductive elimination to form the C-N bond and the desired aminopyridine product, regenerating the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[4][8]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Py-Pd(II)L(Br) oxidative_addition->pdiia amide_formation Amide Formation (Base) pdiia->amide_formation pdiib Py-Pd(II)L(NR¹R²) amide_formation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Py-NR¹R² reductive_elimination->product aryl_halide Py-Br aryl_halide->oxidative_addition amine HNR¹R² amine->amide_formation

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Application Notes & Key Considerations

This reaction typically requires a strong base, such as sodium or lithium tert-butoxide, and an anhydrous, aprotic solvent like toluene or dioxane.[11][21] For bromo-pyridines, especially those with adjacent amino groups (like 3-bromo-2-aminopyridine), catalyst inhibition can be a significant problem.[5] The use of specialized, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) and their corresponding precatalysts is often mandatory for achieving high yields.[4][5]

Data Presentation: Typical Buchwald-Hartwig Conditions
EntryBromo-pyridineAmineCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)Ref
13-Bromo-2-aminopyridineMorpholineRuPhos-precatalyst (2)-LiHMDS (2.2)Toluene10083[5]
22-BromopyridineDiethylaminePd(OAc)₂ (1)dpppNaOtBu (1.4)Toluene8098[11]
32-Bromo-6-methylpyridine(±)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (2)BINAP (4)NaOtBu (2.8)Toluene8060[22]
Detailed Experimental Protocol: Synthesis of 2-(Morpholino)pyridine
  • Reaction Setup: In a glovebox or using standard Schlenk techniques, add to an oven-dried Schlenk tube sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), a suitable palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add 2-bromopyridine (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 4-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation to yield the desired aminopyridine.

The Stille Coupling: Versatility with Organostannanes

The Stille reaction couples an organotin reagent (organostannane) with an organic halide. Its primary advantages are the stability of the organostannane reagents and their tolerance of a wide variety of functional groups.[23]

Mechanism and Causality

The catalytic cycle is analogous to the Suzuki coupling. After oxidative addition of the bromo-pyridine to Pd(0), the key step is transmetalation, where the organic group is transferred from the tin reagent to the palladium(II) center.[23] This step is often the rate-determining one. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. Unlike the Suzuki coupling, a base is not formally required in the catalytic cycle, although additives can sometimes accelerate the reaction.[23]

Stille_Reaction_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Py-Pd(II)L₂(Br) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Py-Pd(II)L₂(R) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Py-R reductive_elimination->product aryl_halide Py-Br aryl_halide->oxidative_addition stannane R-Sn(Bu)₃ stannane->transmetalation

Caption: Simplified catalytic cycle for the Stille reaction.

Application Notes & Key Considerations

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can also make product purification challenging. A common workup procedure involves washing with an aqueous potassium fluoride (KF) solution, which precipitates the tin byproducts as insoluble fluorides.[23] Controlling selectivity between mono- and di-substitution can be a challenge with substrates like 2,6-dibromopyridine, often achievable by controlling stoichiometry and reaction time.[23]

Data Presentation: Typical Stille Reaction Conditions
EntryBromo-pyridineOrganostannaneCatalyst (mol%)SolventTemp (°C)Yield (%)Ref
12,6-DibromopyridineTributyl(vinyl)stannanePd(PPh₃)₄ (5)DMF90-100Good[23]
23-Bromo-1-methylpyridiniumHeteroarylstannanePd₂(dba)₃/P(o-Tol)₃ (5)DMF6551[24]
32-Bromo-4-chloropyridine(4-Chloro-2-pyridinyl)trimethylstannanePd(PPh₃)₄ (3)Dioxane10082[25]
Detailed Experimental Protocol: Synthesis of 2-Bromo-6-vinylpyridine
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[23]

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to achieve a concentration of approximately 0.1 M. Add tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 95 °C and stir for 12-24 hours.

  • Monitoring: Monitor the formation of the mono-substituted product by GC-MS, being careful not to let the reaction proceed to di-substitution if not desired.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours to remove tin byproducts. Filter the mixture through Celite®.

  • Purification: Separate the organic layer of the filtrate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired mono-vinylated pyridine.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized).2. Catalyst inhibition by pyridine N.3. Impure reagents or wet solvent.1. Ensure strictly inert/anhydrous conditions; degas solvent thoroughly.[4]2. Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).[4]3. Use freshly purified reagents and anhydrous solvents.
Debromination (Hydrodehalogenation) Presence of a hydride source (e.g., from solvent, base, or impurities).Use a weaker, non-hydridic base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOtBu in Suzuki).[4] Ensure solvent is pure.
Homocoupling of Starting Materials 1. (Suzuki) Premature boronic acid decomposition.2. (Sonogashira) Oxygen present, causing Glaser coupling.1. Use a milder base or add reagents at a lower temperature.2. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Poor Reproducibility Inconsistent generation of active Pd(0) catalyst.Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to using a well-defined, air-stable precatalyst (e.g., Buchwald precatalysts).[4]

References

  • Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
  • Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile. Benchchem.
  • Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
  • Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine. Benchchem.
  • Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. ResearchGate.
  • Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine. Benchchem.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • C−H Activation and Palladium Migration within Biaryls under Heck Reaction Conditions. Organic Letters (ACS Publications). Available at: [Link]

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: [Link]

Sources

Application Note: In Vitro Anticancer Evaluation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold in Oncology

The pyridine ring is a "privileged scaffold" in medicinal chemistry, serving as a core structural element in over 14% of all FDA-approved drugs. In oncology, substituted pyridines are ubiquitous, forming the pharmacophore of major kinase inhibitors like Sorafenib (Raf/VEGFR inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Vismodegib (Hedgehog signaling inhibitor).

The varying substitution patterns on the pyridine ring allow for precise modulation of:

  • Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, crucial for interaction with the hinge region of kinase ATP-binding pockets.

  • Solubility: The basicity of the pyridine nitrogen (pKa ~5.2) allows for salt formation, improving bioavailability.

  • 
    -Stacking:  Facilitates interaction with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites.
    

This guide provides a rigorous, self-validating workflow for evaluating novel substituted pyridines, moving from solubility optimization to mechanistic deconvolution.

Evaluation Workflow Overview

Pyridine_Evaluation_Workflow cluster_0 Phase 1: Compound Management cluster_1 Phase 2: Phenotypic Screening cluster_2 Phase 3: Mechanism of Action (MoA) Start Compound Library (Substituted Pyridines) Solubility Solubility Check (DMSO Tolerance & pKa) Start->Solubility QC Quality Control (LC-MS Purity >95%) Solubility->QC MTT Metabolic Assay (MTT/MTS) QC->MTT Rapid Screen SRB Biomass Assay (SRB - NCI Standard) QC->SRB High Precision IC50 IC50 Determination (Dose-Response) MTT->IC50 SRB->IC50 Apoptosis Apoptosis (Annexin V / PI) IC50->Apoptosis Hit Confirmation Mito Mitochondrial Health (JC-1 Dye) Apoptosis->Mito Cycle Cell Cycle Arrest (PI Flow Cytometry) Apoptosis->Cycle

Figure 1: The critical path for evaluating pyridine derivatives. Note the dual-pathway in Phase 2 allowing for cross-validation of cytotoxicity.

Compound Management & Solubility

Critical Failure Point: Pyridines are weak bases. In cell culture media (pH 7.4), they exist in equilibrium between protonated and neutral forms. Lipophilic substitutions (e.g., -CF3, halogens) common in anticancer drugs can lead to precipitation in aqueous media, causing false negatives.

Protocol: Stock Solution Preparation
  • Solvent: Dissolve compounds in 100% DMSO (molecular biology grade).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Validation: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (20-50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute stock into culture medium immediately prior to use.

    • Rule: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid solvent toxicity.

Phase 2: Cytotoxicity Profiling (The "Go/No-Go" Decision)

While MTT is the most common assay, substituted pyridines can sometimes interfere with mitochondrial reductase enzymes , leading to false positives in metabolic assays. Therefore, we provide protocols for both MTT (metabolic) and SRB (biomass/protein), recommending SRB for definitive NCI-style profiling.

Protocol A: MTT Assay (Metabolic Activity)

Best for: Rapid, high-throughput screening of large libraries.

Materials:

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered, store in dark).

  • Solubilization Buffer: DMSO.[1][2][3]

Step-by-Step:

  • Seeding: Seed tumor cells (e.g., MCF-7, A549) in 96-well plates (3,000–5,000 cells/well) in 100 µL media.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Add 100 µL of 2x drug dilutions (final vol 200 µL). Include:

    • Negative Control: 0.5% DMSO in media.[1]

    • Positive Control:[3][4] Doxorubicin or Sorafenib.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours.

  • Staining: Add 20 µL MTT stock to each well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO.[1] Shake on orbital shaker (15 min) to dissolve crystals.

  • Readout: Measure Absorbance at 570 nm (Ref: 630 nm).

Protocol B: SRB Assay (NCI-60 Standard)

Best for: Pyridine derivatives, as it measures cellular protein content and is independent of mitochondrial function.

Materials:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA) at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step:

  • Fixation: Without removing media, gently add 50 µL cold 50% TCA (final concentration 10%) to each well. Incubate at 4°C for 1 hour.

    • Why: This fixes the cells to the plastic bottom, preserving protein mass.

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL SRB solution. Incubate 15–30 mins at room temperature.

  • Destaining: Remove stain and wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 mins.

  • Readout: Measure Absorbance at 510 nm .

Data Analysis (Both Assays): Calculate % Cell Viability:



Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50 .

Phase 3: Mechanistic Deconvolution

Once a pyridine derivative shows potency (IC50 < 10 µM), the mechanism must be validated. Pyridines often act via Kinase Inhibition


Mitochondrial Dysfunction 

Apoptosis .
Mechanism Pathway

Apoptosis_Pathway Drug Substituted Pyridine Target Target Inhibition (e.g., VEGFR, Tubulin) Drug->Target Mito Mitochondrial Depolarization (ΔΨm) Target->Mito Intrinsic Pathway CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase PS Phosphatidylserine Externalization Caspase->PS Early Apoptosis DNA DNA Fragmentation Caspase->DNA Late Apoptosis

Figure 2: The intrinsic apoptotic cascade typically triggered by pyridine-based kinase inhibitors.

Protocol C: Annexin V-FITC / PI Apoptosis Assay

Purpose: Distinguish between early apoptosis, late apoptosis, and necrosis.

Principle:

  • Annexin V: Binds to Phosphatidylserine (PS) which flips to the outer membrane during early apoptosis.[4][5][6][7]

  • Propidium Iodide (PI): Enters cells only when membrane integrity is lost (Late Apoptosis/Necrosis).

Step-by-Step:

  • Treatment: Treat

    
     cells/well (6-well plate) with IC50 concentration of the pyridine derivative for 24h.
    
  • Harvest: Collect media (floating dead cells) and trypsinize adherent cells. Combine in one tube.

    • Note: Gentle trypsinization is key to avoid false positives.

  • Wash: Centrifuge (1000 rpm, 5 min) and wash with cold PBS.

  • Stain: Resuspend in 100 µL 1X Binding Buffer . Add:

    • 5 µL Annexin V-FITC.[5]

    • 5 µL Propidium Iodide (PI).[5]

  • Incubate: 15 minutes at RT in the dark.

  • Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometry (FL1 for FITC, FL2/FL3 for PI).

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism of interest).

  • Q2 (Annexin+/PI+): Late Apoptosis.

Protocol D: Mitochondrial Membrane Potential (ΔΨm) with JC-1

Purpose: Confirm if the pyridine induces apoptosis via the intrinsic mitochondrial pathway.

Principle:

  • Healthy Cells (High Potential): JC-1 forms J-aggregates (Red Fluorescence).[3][8][9]

  • Apoptotic Cells (Low Potential): JC-1 remains as monomers (Green Fluorescence).

Step-by-Step:

  • Seed & Treat: Similar to cytotoxicity assays (24h treatment).

  • Stain: Add JC-1 working solution (final 2-10 µg/mL) directly to media.

  • Incubate: 20 minutes at 37°C in the dark.

  • Wash: Wash 2x with Assay Buffer.

  • Read:

    • Red: Ex 535 nm / Em 590 nm.

    • Green: Ex 485 nm / Em 535 nm.

  • Calculation: A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Summary of Expected Results

AssayReadoutInterpretation for Active Pyridine
MTT/SRB Absorbance (OD)Dose-dependent decrease in OD (IC50 < 10 µM).
Annexin V Fluorescence (Flow)Shift from Q3 (Live) to Q4 (Early Apoptosis).
JC-1 Fluorescence RatioDecrease in Red/Green ratio (Loss of ΔΨm).[10]
Cell Cycle DNA Content (PI)Arrest in G0/G1 (Kinase inhibition) or G2/M (Tubulin inhibition).

References

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) - SRB Assay Protocol." NCI Developmental Therapeutics Program.[Link]

  • Liu, M., et al. "Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review." Arabian Journal of Chemistry, 2021. [Link]

Sources

Troubleshooting & Optimization

Improving regioselectivity in the nitration of 2-aminopyridines.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-2AP-NITRO Assigned Specialist: Senior Application Scientist

Executive Summary: The "Push-Pull" Dilemma

Welcome to the technical support center for pyridine functionalization. You are likely here because the nitration of 2-aminopyridine (2-AP) is yielding inseparable mixtures, tar, or the wrong isomer.

The Core Problem: 2-Aminopyridine presents a conflicting electronic environment.

  • The Amine (Activator): The C2-amino group is a strong ortho/para director, pushing electron density to C3 and C5 .

  • The Ring Nitrogen (Deactivator): In the strongly acidic media required for nitration (

    
    ), the ring nitrogen protonates (
    
    
    
    ). This creates a pyridinium species that is highly deactivated toward electrophilic aromatic substitution (SEAr).

The Mechanism: The reaction does not proceed via direct SEAr on the carbon ring. It proceeds via a Nitramine Rearrangement .[1] The electrophile attacks the exocyclic amine first, forming 2-nitraminopyridine, which then rearranges under heat and acid catalysis to the ring carbons.

Interactive Troubleshooting: Select Your Target

Use the decision matrix below to select the correct protocol for your target isomer.

DecisionMatrix Start Target Isomer Selection Iso5 Target: 2-Amino-5-Nitropyridine (Thermodynamic Product) Start->Iso5 Most Common Iso3 Target: 2-Amino-3-Nitropyridine (Kinetic/Steric Challenge) Start->Iso3 High Difficulty Method5 Protocol A: Nitramine Rearrangement Iso5->Method5 Direct Route Method3 Protocol B: The 'Blocking' Strategy Iso3->Method3 Direct Nitration Fails Details5 Isolate Nitramine (Low T) Rearrange in H2SO4 (High T) Method5->Details5 Details3 1. Brominate C5 2. Nitrate C3 3. Debrominate (Pd/C) Method3->Details3

Figure 1: Strategic decision tree for isomer selection. Direct nitration favors C5; C3 requires indirect synthesis.

Detailed Protocols & Solutions

Scenario A: "I need 2-Amino-5-Nitropyridine."

Diagnosis: This is the standard thermodynamic product. If you are getting low yields, it is likely due to uncontrolled exotherms during the nitramine formation or insufficient heating during the rearrangement step.

The Mechanism (Nitramine Rearrangement):

  • Kinetic Step:

    
     attacks the exocyclic amine 
    
    
    
    2-Nitraminopyridine.[2]
  • Thermodynamic Step: Acid-catalyzed migration of the nitro group to C5 (major) and C3 (minor).

Protocol A: Controlled Rearrangement

  • Step 1 (Nitramine Formation): Dissolve 2-aminopyridine in conc.

    
     at 0–10°C . Add fuming 
    
    
    
    dropwise. Critical: Keep T < 20°C to prevent premature rearrangement and tarring.
  • Step 2 (Rearrangement): Once addition is complete, warm the mixture to 50–60°C for 1 hour. This forces the nitramine to rearrange to the 5-position.

  • Step 3 (Quench): Pour onto ice and neutralize with

    
     (keep pH basic to precipitate the free base).
    

Yield Expectation: 70–80% 5-nitro isomer; <10% 3-nitro isomer.

Scenario B: "I need 2-Amino-3-Nitropyridine."

Diagnosis: Direct nitration yields <10% of this isomer.[3] Separation from the 5-nitro major product is tedious (steam distillation required) and inefficient. Solution: You must use the Halogen Blocking Strategy .[4] By placing a bromine atom at C5, you force the nitration to C3.

Protocol B: The Blocking Strategy (3-Step Workflow)

StepReactionReagentsPurpose
1 Bromination

, HOAc
Blocks the reactive para-position (C5). Yields 2-amino-5-bromopyridine.
2 Nitration

,

Nitro group is forced to the ortho position (C3). Yields 2-amino-3-nitro-5-bromopyridine.
3 Reduction

, Pd/C, Base
Removes the bromine blocker. Yields pure 2-amino-3-nitropyridine.[3][5]

Step-by-Step Guide:

  • Block: Treat 2-aminopyridine with bromine in acetic acid. Isolate 2-amino-5-bromopyridine.[3][4]

  • Nitrate: Dissolve the 5-bromo intermediate in conc.

    
     at 0°C. Add 
    
    
    
    . Warm to 50°C. The bromine occupies C5, so the nitro group must go to C3.
  • Debrominate: Hydrogenate the product (catalytic transfer hydrogenation or

    
     balloon) using Pd/C in methanol with an equivalent of base (NaOH) to scavenge HBr.
    

Why this works: This bypasses the thermodynamic preference for C5 entirely.

Scenario C: "My reaction turns into black tar."

Diagnosis: Oxidative decomposition. Root Cause:

  • Temperature Spike: The nitration of the amine is highly exothermic. If the temperature exceeds 40°C before the nitramine is fully formed and stable, the ring oxidizes.

  • Nitrous Acid: Presence of

    
     (impurities in nitric acid) catalyzes diazotization/oxidation.
    

Corrective Action:

  • Add Urea (0.5 equiv) to the reaction mixture before adding nitric acid. Urea scavenges nitrous acid (

    
    ), preventing diazonium formation and oxidation.
    
  • Strictly maintain T < 10°C during the nitric acid addition.

Mechanistic Visualization

Understanding the intermediate is key to controlling the outcome.

Mechanism Start 2-Aminopyridine Inter 2-Nitraminopyridine (N-NO2 Intermediate) Start->Inter HNO3/H2SO4 < 20°C Transition Transition State (Acid Catalyzed) Inter->Transition Heat (50°C) [1,3] or [1,5] shift Prod5 2-Amino-5-Nitropyridine (Major - Thermodynamic) Transition->Prod5 Major Pathway (Less Steric Hindrance) Prod3 2-Amino-3-Nitropyridine (Minor - Kinetic) Transition->Prod3 Minor Pathway (Steric Clash at C3)

Figure 2: The nitramine rearrangement mechanism showing the divergence to C3 and C5 isomers.

Data Comparison: Direct vs. Blocking Method

ParameterDirect Nitration (Mixed Acid)Blocking Strategy (via 5-Br)
Primary Product 5-Nitro (~80%)3-Nitro (>85% overall)
3-Nitro Yield < 10% (Difficult isolation)High (after debromination)
Purity Profile Mixture of isomersSingle regioisomer
Operational Complexity Low (1 step)High (3 steps)
Recommended For General synthesis of 5-nitroPharma-grade 3-nitro targets

FAQ: Common User Queries

Q: Can I use


 to improve regioselectivity? 
A: 

in organic solvents is excellent for synthesizing the nitramine intermediate cleanly without water. However, to get the ring-nitrated product, you still need acid catalysis to drive the rearrangement. It does not inherently solve the C3 vs. C5 selectivity issue.

Q: Why not just distill the isomers? A: While 2-amino-3-nitropyridine is more volatile (steam volatile) due to intramolecular H-bonding between the nitro oxygen and the amine hydrogen, the separation is inefficient for large scales. You will lose significant mass. The blocking strategy is chemically superior for scale-up.

Q: Is the nitramine intermediate explosive? A: 2-Nitraminopyridine is stable at room temperature but can decompose violently if heated dry. Always handle it in solution (sulfuric acid) during the rearrangement step. Do not isolate and dry the nitramine unless necessary for characterization.

References

  • Graboyes, H., & Day, A. R. (1957). "Pyrazine and Pyridine Derivatives."[1][2][4][6][7][8][9][10] Journal of the American Chemical Society, 79(24), 6421–6426. (Establishes the halogen blocking strategy for 3-nitro synthesis).

  • Deady, L. W., et al. (1982). "Nitration of substituted 2-aminopyridines." Australian Journal of Chemistry, 35(10), 2025-2034. (Detailed kinetics of the nitramine rearrangement).

  • Chichibabin, A. E. (1914). "Nitration of 2-aminopyridine." Journal of the Russian Physical Chemical Society, 46, 1236. (The foundational work identifying the 5-nitro major product).
  • Spaleniak, G. P., et al. (2009).[1] "Rearrangement of N-(3-pyridyl)nitramine." Chemical Papers, 63(3), 313–322.[1] (Modern mechanistic analysis of pyridyl nitramines).

Sources

Purification techniques for bromo-nitro-pyridinamine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Bromo-Nitro-Pyridinamine Isomers

Subject: Advanced Separation Protocols for Regioisomers of 2-Amino-Bromo-Nitropyridines Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of bromo-nitro-pyridinamine isomers (e.g., 2-amino-3-bromo-5-nitropyridine vs. 2-amino-5-bromo-3-nitropyridine ) presents a classic challenge in process chemistry: separating regioisomers with nearly identical molecular weights and polarities.[1]

Success relies on exploiting the "Ortho-Effect." The isomer containing the nitro group ortho to the amine (3-nitro position) forms a strong intramolecular hydrogen bond. This "locks" the molecule into a planar, less polar conformation compared to its para or meta counterparts, creating exploitable differences in volatility, solubility, and pKa.

Part 1: Strategic Decision Framework

Before attempting chromatography, evaluate the physicochemical properties of your specific isomer mixture using this decision tree.

PurificationStrategy Start Crude Mixture Analysis (Bromo-nitro-pyridinamine isomers) CheckOrtho Does target contain 3-Nitro group (Ortho to Amine)? Start->CheckOrtho SteamDist Method A: Steam Distillation (Exploit Intramolecular H-Bond) CheckOrtho->SteamDist Yes (Target is volatile) Recryst Method B: Fractional Recrystallization (Exploit Solubility Differential) CheckOrtho->Recryst No (Target is polar/non-volatile) CheckPurity QC Analysis (HPLC/NMR) SteamDist->CheckPurity Purity < 95%? Recryst->CheckPurity Purity < 95%? Chrom Method C: Phenyl-Hexyl HPLC/Flash (Exploit Pi-Pi Interactions) CheckPurity->Chrom Final Polish Required Finish Pure Isomer Isolated CheckPurity->Finish Pass

Figure 1: Strategic workflow for selecting the purification modality based on isomeric structure.

Part 2: Purification Modules

Module A: Steam Distillation (The "Ortho-Lock" Technique)

Best For: Isolating 2-amino-5-bromo-3-nitropyridine (or any 3-nitro isomer) from the 5-nitro isomer.

  • Mechanism: The 3-nitro group forms a 6-membered intramolecular hydrogen bond ring with the 2-amino group.[2] This "internal chelation" masks the polarity of the amine and nitro groups, significantly lowering the boiling point and allowing the compound to co-distill with water. The 5-nitro isomer cannot chelate and remains polar and non-volatile.

  • Protocol:

    • Suspend the crude mixture in water (approx. 10 mL per gram of solid).

    • Acidify slightly (pH ~4-5) if significant tar/polymerization side products are present (optional).

    • Generate steam externally or boil the flask vigorously.

    • Collect the distillate. The 3-nitro isomer will crystallize in the condenser or receiver as yellow needles.

    • Validation: Check the receiver. If the solid is bright yellow and crystalline, it is likely the 3-nitro isomer.

Module B: Recrystallization (Scalable Solvent Systems)

Best For: Bulk purification of 2-amino-3-bromo-5-nitropyridine (the non-volatile isomer) or cleaning up steam-distillation residues.

  • Expert Insight: Avoid pure non-polar solvents. These compounds have "brick-dust" solubility—poor in hexanes, poor in cold water. You need a "Push-Pull" solvent system.

Solvent SystemRatio (v/v)Target IsomerNotes
Ethanol / Water 90:10 to 70:305-Nitro IsomersDissolve in hot EtOH; add hot water to turbidity. Cool slowly to 4°C.
Methyl Ethyl Ketone (MEK) Pure3-Nitro IsomersExcellent for 2-amino-5-bromo-3-nitropyridine [1].
Petroleum Ether Wash OnlyDibromo ImpuritiesCritical Step: 2-amino-3,5-dibromopyridine is a common byproduct. It is soluble in hot petroleum ether, while the nitro compounds are not. Wash the crude solid before recrystallization [1].
Module C: Chromatography (The "Pi-Selectivity" Solution)

Best For: Final polishing (>99.5% purity) or separating complex mixtures where distillation fails.

  • The Problem: On standard C18 columns, bromo-nitro isomers often co-elute because their hydrophobicity changes are negligible.

  • The Solution: Use a Phenyl-Hexyl stationary phase.[3] The nitro group is highly electron-withdrawing, creating an electron-deficient pi-system. The phenyl ring on the column interacts differently with the nitro group depending on its position (ortho vs. meta) via

    
    -
    
    
    
    stacking [2].

Recommended HPLC Conditions:

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl).

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol interactions with the amine).

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than Acetonitrile).
  • Gradient: 5% B to 60% B over 20 minutes.

Part 3: Troubleshooting & FAQs

Q1: My crude material is a dark tar and won't crystallize. How do I initiate precipitation?

  • Diagnosis: This is likely due to oxidative degradation of the amine or residual mineral acids.

  • Fix:

    • Dissolve the tar in a minimum amount of DMF or DMSO.

    • Precipitate by pouring slowly into crushed ice/water with vigorous stirring.

    • Adjust pH to 8-9 using Ammonium Hydroxide (

      
      ). The free base is less soluble in water than the salt. Collect the solid and proceed to Module B.
      

Q2: I see a "ghost peak" or significant tailing in my HPLC method.

  • Diagnosis: The pyridine nitrogen and the exocyclic amine are interacting with free silanols on the silica support.

  • Fix:

    • Ensure your aqueous phase pH is controlled.

    • Add an Ion-Pairing Reagent: If using C18, add 10mM Ammonium Acetate or 0.1% Triethylamine (TEA) to the mobile phase.

    • Switch Column: Move to a "Hybrid Particle" column (e.g., Waters XBridge) which is resistant to high pH, allowing you to run at pH 10 where the amine is non-protonated and sharper.

Q3: How do I remove the 2-amino-3,5-dibromopyridine impurity?

  • Diagnosis: This is a common over-bromination byproduct.

  • Fix: Do not use column chromatography as the first step. Use the Petroleum Ether Slurry method.

    • Pulverize the crude solid.

    • Suspend in boiling petroleum ether (60-80°C fraction).

    • Filter while hot.[4] The dibromo impurity remains in the filtrate; the desired nitro-bromo product remains on the filter paper [1].

Part 4: Mechanism of Separation (Visualized)

Understanding the pKa and polarity shift is vital for acid-base extraction strategies.

IsomerProperties cluster_3nitro 3-Nitro Isomer (Ortho) cluster_5nitro 5-Nitro Isomer (Para/Meta) Iso3 2-Amino-3-Nitro (Intramolecular H-Bond) Prop3 Lower BP Lower Polarity Weaker Base Iso3->Prop3 Prop5 Higher BP Higher Polarity Stronger Base Prop3->Prop5 Separation Gap Iso5 2-Amino-5-Nitro (Intermolecular H-Bond) Iso5->Prop5

Figure 2: Physicochemical divergence caused by the position of the nitro group.

References

  • Organic Syntheses , Coll. Vol. 5, p.346 (1973); Vol. 41, p.9 (1961). Synthesis of 2-Amino-5-bromopyridine and purification strategies.

  • Agilent Technologies , Application Note 5990-9569EN. Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns.

  • SIELC Technologies . Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column.

  • BenchChem Technical Support . Synthesis and Troubleshooting of 2-Amino-4-bromo-3-nitropyridine.

Sources

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Pyridine synthesis, while foundational, is often plagued by side reactions that can impact yield, purity, and regioselectivity. This resource provides in-depth, mechanism-oriented troubleshooting in a practical question-and-answer format to help you navigate these complexities.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues applicable across various synthetic methodologies.

Question 1: My reaction yield is consistently low. What are the first parameters I should investigate?

Answer: A low yield is a common issue that necessitates a systematic investigation. Before optimizing specific reaction parameters, always start with the fundamentals:

  • Purity of Starting Materials: Commercially available pyridine and its derivatives can contain impurities like aldehydes, alcohols, or other amines that interfere with the reaction.[1][2] Confirm the purity of all reagents via appropriate analytical methods (e.g., NMR, GC-MS) before use.

  • Solvent Effects: The polarity, boiling point, and even the hydrogen-bonding capability of the solvent can dramatically influence reaction rates, equilibria, and the formation of side products.[1][3] It is often beneficial to screen a variety of solvents to identify the optimal medium for your specific transformation.[1]

  • Reaction Conditions: Suboptimal temperature, time, or reactant concentration are frequent causes of poor yields.[1] Some reactions require higher temperatures to overcome activation energy barriers, while others need lower temperatures to minimize the formation of degradation products or byproducts.[1]

  • Atmosphere Control: Many organometallic reagents and catalysts used in pyridine synthesis are sensitive to air and moisture.[4] Ensure your reaction setup is properly dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon) when necessary.

Question 2: I'm struggling with the purification of my substituted pyridine. What are the best practices?

Answer: The basic nature of the pyridine nitrogen can complicate purification.

  • Column Chromatography: Pyridine compounds often exhibit "tailing" on standard silica gel due to their basicity. This can be mitigated by adding a small percentage (0.5-2%) of a base, such as triethylamine or ammonia, to the eluent system.[1]

  • Acid-Base Extraction: This is a powerful technique for separating basic pyridine products from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and re-extracted with an organic solvent to recover the purified product.[1]

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[1] A thorough solvent screen is recommended to find the ideal system.

Part 2: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the pyridine.[5][6]

Question 3: My Hantzsch synthesis results in a low yield of the final pyridine product, and I isolate the 1,4-dihydropyridine intermediate. What's going wrong?

Answer: This is a classic Hantzsch problem and points directly to an inefficient final oxidation step. The aromatization of the 1,4-DHP intermediate is crucial for a successful synthesis.[7]

  • Mechanistic Insight: The conversion of the 1,4-DHP to the pyridine is an oxidation reaction that removes two hydrogen atoms to form an aromatic ring. Many proposed mechanisms exist, but they often involve the removal of a hydride-like species from C4 and a proton from the nitrogen.[8] Failure to complete this step leaves you with the DHP intermediate.

  • Troubleshooting & Solutions:

    • Harsh Classical Oxidants: Traditional oxidants like nitric acid (HNO₃), chromium trioxide (CrO₃), or potassium permanganate (KMnO₄) can be effective but often lead to side products and difficult workups.[7]

    • Milder, More Efficient Oxidants: Consider using milder reagents that are known to efficiently aromatize DHPs. Superoxide, for instance, has been shown to quantitatively oxidize Hantzsch DHPs.[9][10] Other effective options include ferric chloride (FeCl₃) or manganese dioxide (MnO₂).[7]

    • One-Pot Approach: To improve efficiency, you can perform a one-pot synthesis with direct aromatization using an appropriate oxidant in the initial reaction mixture.[7]

Workflow: Troubleshooting Incomplete Hantzsch Oxidation

Caption: Troubleshooting workflow for incomplete oxidation in Hantzsch synthesis.

Part 3: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method that reacts an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound and ammonium acetate to form highly substituted pyridines.[11][12] A key advantage is that it does not require a separate oxidation step.[11]

Question 4: My Kröhnke synthesis is not working. I'm isolating a Michael adduct instead of the cyclized pyridine. Why?

Answer: Isolating the Michael adduct (the 1,5-dicarbonyl intermediate) indicates that the initial conjugate addition is successful, but the subsequent cyclization and dehydration steps with ammonia are failing.

  • Mechanistic Insight: The Kröhnke mechanism proceeds via a Michael addition of a pyridinium ylide to an enone, forming a 1,5-dicarbonyl intermediate.[12] This intermediate must then react with a source of ammonia (typically from ammonium acetate) to form a dihydropyridine intermediate, which rapidly aromatizes to the final product.[12] If the cyclization with ammonia does not occur, the reaction stalls at the 1,5-dicarbonyl stage.[1]

  • Troubleshooting & Solutions:

    • Ammonia Source: Ensure you are using a suitable and sufficient source of ammonia. Ammonium acetate is standard as it provides both ammonia and the acidic conditions that can catalyze the cyclization.[12] Check the quality and stoichiometry of your ammonium acetate.

    • Reaction Temperature: The cyclization/dehydration step may require higher temperatures than the initial Michael addition. Consider increasing the reaction temperature after the 1,5-dicarbonyl intermediate has formed (monitor by TLC).

    • Solvent: While often performed in acetic acid or alcohols, the choice of solvent can be critical. Ensure it is compatible with all stages of the cascade reaction.

Key Experimental Protocol: Synthesis of an α-Pyridinium Methyl Ketone Salt

This protocol describes the preparation of N-phenacylpyridinium bromide, a common precursor for the Kröhnke synthesis.[12]

  • Materials: 2-Bromoacetophenone, Pyridine, Acetone (anhydrous).

  • Procedure: a. Dissolve 2-bromoacetophenone (1 equivalent) in anhydrous acetone. b. To this solution, add pyridine (1.1 equivalents) dropwise with stirring at room temperature. A precipitate will typically form upon addition. c. Continue stirring for 1-2 hours to ensure the reaction goes to completion. d. Collect the solid product by vacuum filtration. e. Wash the solid with cold acetone to remove any unreacted starting materials. f. Dry the product under vacuum to yield N-phenacylpyridinium bromide, which can be used directly in the Kröhnke synthesis.

Part 4: Cross-Coupling Reactions for Pyridine Functionalization

Cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) are powerful tools for C-C bond formation. However, when using pyridine substrates, unique challenges arise.

Question 5: My Suzuki-Miyaura coupling with a halopyridine is failing or giving very low yields. What is the most likely cause?

Answer: The most probable culprit is catalyst poisoning . The lone pair of electrons on the pyridine's nitrogen atom can strongly coordinate to the transition metal center (commonly palladium), blocking the active sites required for the catalytic cycle.[13] This deactivates the catalyst, leading to low or no product formation.[4] 2-substituted pyridines are particularly notorious for causing this issue.

  • Troubleshooting & Solutions:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands can sterically hinder the pyridine nitrogen from coordinating to the metal center while still promoting the desired catalytic steps.[4]

    • Protecting Groups: Temporarily mask the nitrogen's lone pair. Converting the pyridine to a pyridine N-oxide or complexing it with borane can prevent catalyst inhibition. The protecting group can be removed later in the synthesis.[4]

    • Catalyst Choice: While many reactions start with a Pd(II) precatalyst (like Pd(OAc)₂), these require reduction to the active Pd(0) state. In the presence of a poisoning pyridine, this reduction can be inefficient. Using a direct Pd(0) source, such as Pd₂(dba)₃, can sometimes overcome this issue.[14]

Diagram: Palladium Catalyst Poisoning by Pyridine

G cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathway A Pd(0)L₂ B Oxidative Addition A->B Poisoned Poisoned Complex (Inactive) A->Poisoned Coordination of Pyridine-N C Ar-Pd(II)L₂(X) B->C D Transmetalation C->D E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A Py Pyridine Substrate Py->Poisoned

Caption: The pyridine nitrogen lone pair intercepts the active Pd(0) catalyst, forming an inactive complex and halting the catalytic cycle.

Question 6: In my Suzuki coupling, I'm observing a significant amount of a homocoupled byproduct from my boronic acid. How can I prevent this?

Answer: Homocoupling of the boronic acid reagent is a common side reaction in Suzuki-Miyaura couplings.[15][16]

  • Mechanistic Insight: This side reaction is often mediated by Pd(II) species and the presence of oxygen.[17][18] If your active Pd(0) catalyst is oxidized to Pd(II) or if your Pd(II) precatalyst is not fully reduced, it can react stoichiometrically with the boronic acid to produce the homocoupled dimer, regenerating Pd(0).[17][18]

  • Troubleshooting & Solutions:

    • Rigorous Degassing: The most critical step is to thoroughly remove oxygen from your reaction mixture.[19] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[18]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the amount of available Pd(II) that drives the homocoupling pathway.

    • Control Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can favor the side reaction.

Table: Common Side Products in Pyridine Synthesis
Synthesis MethodCommon Side Product(s)Likely Cause(s)Prevention Strategy
Hantzsch 1,4-DihydropyridineIncomplete oxidationUse a more efficient/milder oxidant (e.g., MnO₂, FeCl₃).[7]
Kröhnke 1,5-Dicarbonyl (Michael Adduct)Failure of cyclization/dehydration stepEnsure sufficient ammonium acetate; optimize temperature.[1]
Chichibabin Secondary amines, mixed isomersHigh temperature, self-condensationUse Lewis acid catalysts; remove byproducts via nitrosation.[20][21]
Suzuki-Miyaura Boronic acid homodimerOxygen, presence of Pd(II) speciesRigorous degassing of the reaction mixture.[18]
Suzuki-Miyaura Dehalogenated starting materialProto-demetalation pathwaysUse anhydrous solvents and appropriate base.
References
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Benchchem. (2025).
  • Wikipedia. Kröhnke pyridine synthesis.
  • Benchchem. (2025).
  • RSC Publishing.
  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis.
  • ResearchGate.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • Ovid.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Benchchem. (2025). Technical Support Center: Strategies for Regioselective Pyridine Substitution.
  • Chichibabin pyridine synthesis. Chichibabin pyridine synthesis.
  • Google Patents.
  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • ResearchGate. (2000).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC.
  • ACS Publications. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry.
  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Benchchem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • PMC. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

Sources

Technical Support Center: Overcoming Low Yields in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges that lead to low reaction yields. The insights provided herein are grounded in established mechanistic principles and field-proven strategies to enhance the efficiency and reproducibility of your Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled or resulted in a very low yield. What are the most common initial culprits to investigate?

Low yields in palladium-catalyzed aminations often stem from a few critical factors that can be systematically addressed.[3] The primary areas to scrutinize are the integrity of your catalyst system, the purity of your reagents and solvents, and the reaction conditions.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation or aggregation into inactive palladium black, a common observation in struggling reactions.[4]

  • Reagent and Solvent Purity: These reactions are highly sensitive to air and moisture.[5] Impurities in your starting materials or solvents can "poison" the catalyst.[4]

  • Suboptimal Reaction Parameters: The choice of ligand, base, solvent, and temperature are all interlinked and crucial for a successful outcome.[6][7] An incorrect combination can lead to a sluggish or failed reaction.

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is almost certainly palladium black, which is finely divided metallic palladium that has aggregated and fallen out of the catalytic cycle.[3][4] This indicates catalyst decomposition and is a primary cause of low yields.

Causality and Prevention:

  • Ligand Dissociation/Degradation: The phosphine or N-heterocyclic carbene (NHC) ligand stabilizes the palladium center. If the ligand dissociates or degrades, the unprotected palladium atoms can aggregate.[4][5]

    • Solution: Ensure you are using a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1). Consider using more robust and sterically bulky ligands that form more stable complexes with palladium.

  • High Temperatures: While heat is often necessary, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[3]

    • Solution: Try lowering the reaction temperature and extending the reaction time.

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose.[3][4]

    • Solution: Ensure your reaction setup is thoroughly degassed and maintained under a strictly inert atmosphere (argon or nitrogen).

Q3: How do I choose the right ligand for my specific substrates?

Ligand selection is arguably the most critical variable in a Buchwald-Hartwig amination. The ligand's electronic and steric properties directly influence the stability of the catalyst and the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

  • For Electron-Rich Aryl Halides: These substrates can be challenging for oxidative addition. More electron-donating ligands can increase the electron density on the palladium center, facilitating this step.

  • For Sterically Hindered Amines or Aryl Halides: Bulky, sterically demanding ligands are often required.[8] These ligands promote reductive elimination, the product-forming step, and can prevent the formation of undesired side products.[8]

  • For Challenging Substrates like Heterocycles: Certain substrates, like 2-halopyridines, can act as competing ligands and poison the catalyst.[3] Specialized ligands, often with increased steric bulk, are necessary to mitigate this inhibition.[3]

A systematic screening of a few different classes of ligands is often the most effective approach.

Q4: The choice of base seems to have a dramatic effect on my yield. What is the role of the base and how do I select the appropriate one?

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine or the palladium-amine complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[9][10]

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used and often highly effective base.[11] Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) are also used, particularly when dealing with substrates that have acidic protons.[11][12]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed. However, reactions with weaker bases often require higher temperatures to achieve reasonable rates.

  • Solubility: The solubility of the base can also be a factor. In some cases, a more soluble base like Cs₂CO₃ can be advantageous.[11] The physical form of the base (e.g., particle size) can also impact the reaction rate.[11]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Conversion

This guide provides a logical workflow for diagnosing and resolving low or no conversion in your amination reaction.

Troubleshooting_Workflow Start Low or No Conversion Observed Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Impure_Reagents Impure/Wet Reagents or Atmosphere Leak Check_Reagents->Impure_Reagents Issue Found Evaluate_Catalyst Evaluate Catalyst System (Precatalyst, Ligand, Base) Check_Reagents->Evaluate_Catalyst Reagents OK Purify_Reagents Purify/Dry Reagents & Improve Inert Technique Impure_Reagents->Purify_Reagents Purify_Reagents->Start Re-attempt Suboptimal_System Suboptimal Catalyst System Evaluate_Catalyst->Suboptimal_System Issue Suspected Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Time) Evaluate_Catalyst->Optimize_Conditions System OK Screen_Components Screen Ligands, Bases, & Pd Sources Suboptimal_System->Screen_Components Screen_Components->Start Re-attempt Suboptimal_Conditions Inefficient Conditions Optimize_Conditions->Suboptimal_Conditions Issue Suspected Success Successful Reaction Optimize_Conditions->Success No Issues Systematic_Screen Systematically Vary One Parameter at a Time Suboptimal_Conditions->Systematic_Screen Systematic_Screen->Start Re-attempt

Caption: A step-by-step workflow for troubleshooting low yields.

Guide 2: Addressing Catalyst Deactivation

This guide focuses on identifying and mitigating the deactivation of the palladium catalyst.

Catalyst_Deactivation_Troubleshooting Start Reaction Stalls or Yield Plateaus Observe_Reaction Observe for Palladium Black Start->Observe_Reaction Pd_Black_Present Black Precipitate Forms Observe_Reaction->Pd_Black_Present Yes No_Pd_Black No Precipitate Observe_Reaction->No_Pd_Black No Mitigate_Decomposition Mitigate Catalyst Decomposition: - Lower Temperature - Use More Robust Ligand - Ensure Strict Inert Atmosphere Pd_Black_Present->Mitigate_Decomposition Success Improved Yield/ Complete Conversion Mitigate_Decomposition->Success Consider_Poisoning Consider Catalyst Poisoning No_Pd_Black->Consider_Poisoning Poisoning_Suspected Substrate or Impurity Inhibition Suspected Consider_Poisoning->Poisoning_Suspected Purify_And_Screen Purify All Reagents Screen Additives (e.g., Scavengers) Poisoning_Suspected->Purify_And_Screen Purify_And_Screen->Success

Caption: A decision tree for addressing catalyst deactivation.

Data Presentation

Table 1: Common Ligands for Palladium-Catalyzed Amination
Ligand FamilyKey FeaturesTypical Applications
Monodentate Biarylphosphines
XPhos, RuPhos, BrettPhosSterically bulky, electron-rich.[13]General and versatile for a wide range of aryl halides and amines.[7][13]
Bidentate Phosphines
BINAP, dppfForm stable chelate complexes.[14][15]Early generation catalysts, still effective for certain applications. Can be prone to slower reductive elimination.
XantphosWide bite angle, promotes reductive elimination.Effective for coupling with amides and other challenging nucleophiles.[16]
N-Heterocyclic Carbenes (NHCs)
IPr, SIPrStrong σ-donors, form very stable Pd complexes.[17]Useful for challenging couplings, including those with aryl chlorides.[17]
Table 2: Guide to Reaction Parameter Optimization
ParameterStandard ConditionsTroubleshooting VariablesRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-formed Pd-ligand complexes (precatalysts)Ensures consistent and efficient generation of the active Pd(0) species.[12]
Pd Loading 0.5 - 2 mol%0.1 - 5 mol%Lower loading for highly active systems; higher loading may be needed for difficult couplings.
Ligand/Pd Ratio 1:1 to 2:11:1, 1.5:1, 2:1Excess ligand can stabilize the catalyst but may inhibit the reaction in some cases.
Base NaOtBu (1.2-1.5 equiv.)LiHMDS, K₃PO₄, Cs₂CO₃Match base strength to substrate functional group tolerance.
Solvent Toluene, DioxaneTHF, t-BuOH, CPMESolvent choice affects solubility and reaction rate; avoid coordinating solvents like acetonitrile.[11][18]
Temperature 80 - 110 °CRoom Temp to 120 °CLower temperatures for sensitive substrates; higher temperatures may be required for less reactive partners.[3]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol is a starting point for optimizing a new Buchwald-Hartwig amination.

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), the phosphine ligand (0.01 mmol, 2 mol%), and the palladium source (e.g., Pd₂(dba)₃, 0.0025 mmol, 0.5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the amine (0.6 mmol, 1.2 equiv), the base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv), and the anhydrous, degassed solvent (e.g., toluene, 2 mL).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture under an inert atmosphere.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Catalyst System Screening

To efficiently find the optimal catalyst system, a parallel screening approach is recommended.

  • Array Setup: Arrange a series of reaction vials in a parallel synthesis block.

  • Stock Solutions: Prepare stock solutions of the aryl halide and the amine in the chosen solvent to ensure accurate and consistent dispensing.

  • Dispensing: In an inert atmosphere glovebox, dispense the palladium source and a different ligand into each vial. Add the base to each vial.

  • Reaction Initiation: Add the stock solutions of the aryl halide and amine to each vial. Seal the vials and place the block on a heated stirring plate.

  • Analysis: After a set time, quench the reactions and analyze the conversion and yield in each vial using a high-throughput method like LC-MS.

Mechanistic Insights

A fundamental understanding of the catalytic cycle is essential for rational troubleshooting.

Catalytic_Cycle Pd0 LnPdn(0) PdII_Aryl LnPd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amine [LnPd(II)(Ar)(HNR'R'')]⁺X⁻ PdII_Aryl->PdII_Amine HNR'R'' PdII_Aryl->PdII_Amine Amine_Coord Amine Coordination PdII_Amido LnPd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido Base PdII_Amine->PdII_Amido Deprotonation Base (Deprotonation) PdII_Amido->Pd0 Ar-NR'R'' PdII_Amido->Pd0 RedElim Reductive Elimination ArX Ar-X Amine HNR'R'' Product Ar-NR'R'' BaseH Base-H⁺X⁻

Sources

Stability issues of nitro-aromatic compounds during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket ID: NAS-2024-STAB Mission: To provide immediate, mechanism-based troubleshooting for researchers encountering stability issues with nitro-aromatic compounds.

Introduction: The Stability Paradox

Nitro-aromatic compounds are energetic by design. The very ring strain and oxygen balance that make them useful intermediates also make them prone to catastrophic failure modes. This guide moves beyond standard safety data sheets (SDS) to address the causality of instability—specifically thermal runaway, autocatalytic decomposition, and shock sensitivity.

Module 1: Thermal Runaway During Nitration

User Ticket: "My reaction temperature spikes uncontrollably 15 minutes after I stop adding the nitrating agent. Why is there a delay?"

Diagnosis: You are experiencing a "Sleeping Reaction" (Accumulation Effect) . In mixed-acid nitration, the reaction rate is governed by the Arrhenius equation. If you add reagents at a temperature too low for immediate reaction, the reactants accumulate. When the temperature eventually creeps up (or the stirrer adds kinetic energy), the accumulated mass reacts simultaneously, releasing a massive pulse of heat that exceeds your cooling capacity.

The Mechanism:

  • Nitronium Formation:

    
     (Exothermic).
    
  • Substitution:

    
     (Highly Exothermic).
    
  • Heat Release:

    
    .
    

Troubleshooting Protocol:

ParameterStandardCritical Adjustment
Temperature 0°C – 10°CDo not over-cool. Maintain

at the onset temperature (e.g., 5°C) to ensure consumption matches addition.
Stirring "Good"Vortex Mandatory. Poor mixing creates "hot spots" where local concentration causes polynitration and runaway.
Quenching Ice bathDrown-Out Vessel. Have a separate vessel with 5x volume of ice water ready. Dump the reaction into the water, never water into the reaction.

Visual Logic: The Nitration Safety Loop

NitrationSafety Start Start Nitration Add Add Mixed Acid Start->Add CheckTemp Check Internal Temp Add->CheckTemp Accumulation WARNING: Reactant Accumulation CheckTemp->Accumulation Temp Too Low (No Exotherm) Cooling Increase Cooling Capacity CheckTemp->Cooling Temp Rising Proceed Continue Addition CheckTemp->Proceed Temp Stable Stop EMERGENCY STOP Stop Feed Accumulation->Stop Risk of Runaway Cooling->Add Temp Stabilized Stop->Cooling

Figure 1: Decision logic for preventing thermal runaway. Note that "Temp Too Low" is treated as a hazard due to accumulation risks.

Module 2: Isolation & The "Red Water" Hazard

User Ticket: "During the water wash, my aqueous layer turned deep red/black. Is my product decomposing?"

Diagnosis: You have formed Janovsky or Meisenheimer Complexes . This "Red Water" indicates the presence of polynitrated species reacting with bases (even weak ones) or sulfites. While the color itself is a known phenomenon, it signals that your product contains acid-sensitive impurities (isomers) that are now water-soluble.

The Mechanism:

  • Janovsky Reaction: A nucleophile (like

    
     or acetone enolate) attacks the aromatic ring of a polynitro compound (e.g., 1,3,5-trinitrobenzene) to form a resonance-stabilized anionic sigma complex (colored deep red/purple).
    
  • Sulfite Attack: In industrial purification (TNT), sodium sulfite is used to wash away asymmetric isomers (e.g., 2,3,4-TNT), forming water-soluble sulfonates (

    
    ).[1]
    

Corrective Protocol:

  • Acid Removal: The organic layer must be washed until neutral. Residual acid catalyzes decomposition.

  • Avoid Strong Bases: Do not use NaOH to neutralize. Use dilute Sodium Bicarbonate (

    
    ). Strong bases can trigger immediate degradation of polynitro aromatics.
    
  • Filtration: If a solid precipitates from the red water, handle as explosive . These are often unstable salts.

Module 3: Long-Term Stability & Autocatalysis

User Ticket: "I stored my dinitro-compound in a sealed vial. Six months later, the cap cracked and the sample is black."

Diagnosis: Autocatalytic Decomposition . Nitro compounds do not always decompose linearly. They produce nitrogen oxides (


) and acids upon slow degradation. These byproducts catalyze further decomposition, leading to an exponential rate increase (the "square wave" effect).

Stability Data Table:

Compound ClassOnset Temp (DSC)Impact Sensitivity (h50)Storage Hazard
Nitrobenzene >350°CInsensitiveLow, but toxic.
Dinitrobenzene ~280°CModerateAcid impurities lower stability.
TNT (Trinitrotoluene) ~240°C15 cm (Sensitive)Exudes oil (low melting isomers) if impure.
Picric Acid ~300°C (Explodes)High (Dry)Do not store dry. Forms shock-sensitive picrates with metals.

The Autocatalytic Pathway:

Decomposition Pure Pure Nitro Compound Induction Induction Period (Slow Hydrolysis) Pure->Induction Time/Heat TraceAcid Trace Acid/NO2 AutoCat Autocatalysis (Acid + NOx) TraceAcid->AutoCat Catalyzes Induction->TraceAcid AutoCat->TraceAcid Positive Feedback Runaway Thermal Runaway (Gas Evolution) AutoCat->Runaway Critical Limit

Figure 2: The cycle of autocatalytic decomposition. Note the positive feedback loop where decomposition products accelerate the reaction.

Module 4: Waste Disposal & Neutralization

User Ticket: "I have 5g of crude polynitro residue. Can I put it in the organic waste bin?"

Direct Answer: NO. Placing polynitro compounds in general solvent waste is a major safety violation. If the solvent evaporates, the dry residue can detonate via friction (e.g., screwing the cap on).

Safe Disposal Protocol:

  • Phlegmatization: Keep the waste wet . Add water or a high-boiling solvent (like mineral oil) to desensitize the material.

  • Chemical Destruction (Small Scale Only):

    • Reduction: Zinc powder in dilute HCl (reduces

      
       to 
      
      
      
      ).
    • Oxidation: Fenton’s reagent (

      
      ) can mineralize trace nitro organics in water.
      
  • Segregation: Label clearly as "Potentially Explosive Nitro Waste" and contact EHS for incineration.

References
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Link

  • Han, Z., et al. (2011). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds. Journal of Molecular Modeling. Link

  • BenchChem Technical Support . (2025). Managing Exothermic Reactions During Nitration. Link

  • U.S. Army Corps of Engineers . (1992). Technology Evaluation for Treatment/Disposal of TNT Red Water. Link

  • Zohari, N., et al. (2013). The Relationship between Impact Sensitivity of Nitroaromatic Energetic Compounds and their Electrostatic Sensitivity. Central European Journal of Energetic Materials. Link

Sources

Validation & Comparative

Comparative Analysis of Spectroscopic Data for Pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and catalysis, the precise regio-identification of pyridine derivatives is non-negotiable. A scaffold substituted at the 2-position (ortho) versus the 3-position (meta) can exhibit vastly different pharmacokinetics and ligand binding affinities. This guide provides a technical comparison of spectroscopic methods for differentiating pyridine isomers, using methylpyridines (picolines) as the primary case study to demonstrate universal substitution effects.

Key Takeaway: While Mass Spectrometry (MS) provides sensitivity and UV-Vis offers electronic insight, Nuclear Magnetic Resonance (NMR) remains the definitive technique for structural elucidation of pyridine isomers due to distinct scalar coupling patterns and chemical shift anisotropy.

Spectroscopic Methodologies: A Deep Dive

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for isomer differentiation. The nitrogen atom in the pyridine ring induces significant magnetic anisotropy and inductive effects, creating a predictable "map" of chemical shifts.

  • Mechanism of Action: The electronegative nitrogen deshields adjacent protons (

    
    -protons) via induction, shifting them downfield. The 
    
    
    
    -proton is also deshielded due to resonance effects, while
    
    
    -protons are relatively shielded, appearing upfield.
  • Differentiation Logic:

    • 2-Substituted: Loss of one

      
      -proton signal; breaks symmetry.
      
    • 3-Substituted: Retention of both

      
      -protons but with different chemical environments (singlet-like vs. doublet).
      
    • 4-Substituted: Retention of symmetry (AA'BB' system); simplified spectrum.

Vibrational Spectroscopy (IR/Raman)

Infrared spectroscopy serves as a rapid "fingerprinting" tool. The diagnostic utility lies in the Out-of-Plane (OOP) C-H bending vibrations (


), which are highly sensitive to the substitution pattern on the aromatic ring.
  • Key Insight: The "Ring Breathing" mode (

    
    ) is characteristic of the pyridine core but shifts systematically depending on the mass and position of the substituent.
    
Mass Spectrometry (MS)

While often limited for isomer differentiation due to identical molecular weights, fragmentation pathways can differ based on stability.

  • Fragmentation: 2-substituted pyridines often show a characteristic loss of the substituent or HCN due to the proximity to the ring nitrogen (ortho effect), a feature less prominent in 3- and 4-isomers.

Comparative Data Analysis

The following tables aggregate experimental data for Pyridine and its methyl isomers (Picolines). These values serve as a baseline for assigning other substituted pyridines.

Table 1: H NMR Chemical Shifts ( , ppm in CDCl )

Note: Nitrogen is at position 1. Shifts are relative to TMS.

Isomer

(H2/H6)

(H3/H5)

(H4)
Methyl Group (-CH

)
Key Spectral Feature
Pyridine 8.607.257.64N/AAA'BB'C system. H2/6 are most deshielded.
2-Picoline 8.52 (H6)7.14 (H5), 7.56 (H3)7.602.55Loss of symmetry. H6 is a doublet. H3 is shielded by Me.
3-Picoline 8.45 (H2), 8.43 (H6)7.20 (H5)7.502.35Two distinct low-field signals. H2 is often a broad singlet.
4-Picoline 8.46 (H2, H6)7.10 (H3, H5)N/A2.34AA'BB' Symmetry. Appears as two distinct doublets.
Table 2: Diagnostic IR Absorptions (cm )

Data focusing on the "Fingerprint Region" for substitution patterns.

IsomerC-H Out-of-Plane Bending (Diagnostic)Ring Breathing Mode
Pyridine 700, 748991
2-Substituted 740–780 (Strong)~995
3-Substituted 700–730, 770–820~1030
4-Substituted 790–820 (Single strong band)~995

Strategic Workflow: Isomer Identification

The following diagram outlines the logical decision tree for identifying an unknown pyridine isomer using the techniques described above.

PyridineID Start Unknown Pyridine Isomer H_NMR 1. Acquire 1H NMR (CDCl3) Check Aromatic Region (7.0 - 9.0 ppm) Start->H_NMR Symmetry_Check Check Symmetry/Integration H_NMR->Symmetry_Check Sym_Yes Symmetric Pattern (AA'BB') 2 Doublets (2H each) Symmetry_Check->Sym_Yes Symmetric Sym_No Asymmetric Pattern Complex Multiplets Symmetry_Check->Sym_No Asymmetric IR_Conf 2. Confirmation: IR Spectroscopy Check OOP Bending Sym_Yes->IR_Conf Result_4 Isomer: 4-Substituted (gamma-position) Alpha_Check Count Low Field Signals (> 8.3 ppm) Sym_No->Alpha_Check One_Alpha 1 Signal > 8.3 ppm (H6 only) Alpha_Check->One_Alpha 1 Alpha Proton Two_Alpha 2 Signals > 8.3 ppm (H2 and H6) Alpha_Check->Two_Alpha 2 Alpha Protons Result_2 Isomer: 2-Substituted (ortho-position) One_Alpha->Result_2 Coupling_Check Check Coupling of H2 Two_Alpha->Coupling_Check Singlet_Like H2 appears as Singlet (Small 4J coupling) Coupling_Check->Singlet_Like Result_3 Isomer: 3-Substituted (meta-position) Singlet_Like->Result_3 IR_Conf->Result_4 Band @ ~800 cm-1

Figure 1: Decision tree for the regiochemical assignment of pyridine isomers based on


H NMR symmetry and chemical shifts.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure the chemical shifts reported above are reproducible, the following "Self-Validating" protocol controls for concentration and solvent effects, which are critical in nitrogen-containing heterocycles.

Protocol: Standardized Pyridine NMR Profiling

Objective: Obtain high-resolution


H NMR spectra suitable for coupling constant analysis (

-value determination).

Reagents:

  • Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) internal standard.
    
  • Note: Avoid

    
     or Methanol-
    
    
    
    for primary characterization as hydrogen bonding with the pyridine nitrogen will significantly shift peaks and broaden signals.

Workflow:

  • Sample Preparation (The "Dilution Rule"):

    • Weigh 5–10 mg of the pyridine derivative.

    • Dissolve in 600 µL of

      
      .
      
    • Critical Step: Ensure the solution is clear. If the derivative is a salt (e.g., hydrochloride), perform a free-base extraction first using

      
      /DCM, as protonation shifts the 
      
      
      
      -protons by >0.5 ppm downfield.
  • Instrument Setup:

    • Temperature: Equilibrate probe to 298 K (25°C).

    • Lock: Adjust lock gain to ~20-30% on the

      
       signal.
      
    • Shim: Gradient shim is mandatory. Line width at half-height for TMS should be < 0.5 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 5 seconds .

    • Why? Aromatic protons, especially those adjacent to nitrogen, can have longer T1 relaxation times. A short D1 leads to under-integration of the

      
      -protons, leading to false symmetry assignments.
      
    • Scans: 16 (minimum) to 64.

  • Processing:

    • Reference the spectrum by setting the TMS singlet to 0.00 ppm.

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

References

  • NIST Chemistry WebBook. Pyridine and Methylpyridines: Gas Phase and Condensed Phase Spectra. National Institute of Standards and Technology.[1][2][3] Available at: [Link]

  • SDBS.Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (SDBS Nos. 154, 155, 156).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J.Structure Determination Using Spectroscopy. University of Wisconsin-Madison. (Source for chemical shift logic and heterocycle anisotropy).

Sources

Validation of the structure of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine

[1][2]

Executive Summary & Strategic Context

Target Molecule: 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine Primary Application: Critical intermediate for lipophilic kinase inhibitors (e.g., CSF-1R, FLT3 targets) and GPCR antagonists.[1][2] Molecular Formula:

Exact Mass:2

In the development of bioactive heterocycles, the 2-amino-3-nitro-5-bromopyridine scaffold is a "privileged structure."[1][2] However, the introduction of the 1-ethylpropyl (3-pentyl) amine chain introduces specific validation challenges regarding regioselectivity and conformational locking.[2]

This guide compares the efficacy of three structural validation tiers—Rapid Screening (LC-MS) , Standard Characterization (1D NMR) , and Definitive Elucidation (2D NMR/X-Ray) —to determine the necessary evidence threshold for regulatory submission (IND/NDA).[2]

The Structural Challenge: Regioisomerism

During synthesis (typically

  • Regioisomerism: Attack at C6 instead of C2 (less likely due to nitro activation at C2, but possible under forcing conditions).

  • Rotameric Ambiguity: The bulky 1-ethylpropyl group and the intramolecular Hydrogen Bond (NH...O=N) can create restricted rotation, complicating NMR interpretation.[2]

Comparative Analysis of Validation Methodologies

The following table objectively compares the "performance" of analytical techniques in validating this specific structure.

FeatureTier 1: LC-MS (ESI+) Tier 2: 1D

H NMR
Tier 3: 2D NMR (HMBC/NOESY)
Primary Utility High-throughput confirmation of MW and purity.[1][2]Confirmation of functional groups and integration.Definitive proof of atom connectivity and regiochemistry.
Isomer Discrimination Low. Cannot distinguish 2-amino vs. 6-amino isomers (identical mass).Medium. Relies on subtle chemical shift differences of aromatic protons.[2]High. Correlations explicitly link the alkyl chain to the specific pyridine carbon.[2]
Bromine Validation Excellent. Distinct 1:1 isotopic doublet (79Br/81Br).Poor. Indirectly inferred from coupling constants.[2]High. Carbon shifts confirm C-Br position.[1][2]
Throughput < 5 mins/sample.10-15 mins/sample.1-4 hours/sample.
Regulatory Weight Supporting data only.Minimum requirement.Gold Standard for new chemical entities (NCEs).[2]
Supporting Experimental Data: The "Validation Gap"

Experiment: A crude reaction mixture analyzed solely by Tier 1 (LC-MS) showed a single peak at

2False Positive Risk.Tier 3 (HMBC)2Conclusion:12

Detailed Experimental Protocols

Protocol A: Synthesis & Purification (Contextual)

To ensure the provenance of the sample being validated.[2]

  • Reagents: 5-bromo-2-chloro-3-nitropyridine (1.0 eq), 3-aminopentane (1.2 eq), DIPEA (2.0 eq) in Acetonitrile.

  • Condition: Heat at 60°C for 4 hours.

  • Observation: The reaction turns deep yellow/orange due to the formation of the nitro-amine push-pull system.[1][2]

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over

    
    .[2][3]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is typically a bright yellow solid.[2]

Protocol B: Definitive NMR Characterization

Objective: Establish the "Self-Validating" dataset.[1][2]

Solvent Choice: DMSO-



12
  • Reasoning: The intramolecular H-bond between the NH and the 3-Nitro group is strong.[1][2] However, DMSO ensures solubility of the polar nitro group and provides a stable lock signal.[2]

Expected Data & Assignments:

PositionTypeShift (

ppm)
Multiplicity (

Hz)
Diagnostic Logic (Causality)
NH Amine8.40 - 8.60 Doublet (

)
Downfield due to intramolecular H-bond to

.[1][2] Couples to CH of alkyl chain.[2]
H6 Arom8.55 Doublet (

)
Deshielded by adjacent Ring Nitrogen.[2] Small meta-coupling to H4.
H4 Arom8.65 Doublet (

)
Deshielded by ortho-Nitro group.[2]
CH Alkyl4.10 Multiplet/SeptetShielded relative to aromatic, couples to NH.[2]
CH2 Alkyl1.50 - 1.65 MultipletDiastereotopic nature possible if rotation is restricted (unlikely here).[2]
CH3 Alkyl0.85 - 0.95 TripletTerminus of the 1-ethylpropyl chain.[1][2]

Critical Validation Step (2D NMR):

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a cross-peak between the Alkyl-CH proton (4.10 ppm) and the Pyridine C2 carbon (~150-155 ppm) .[2]

  • Pass Criteria: Strong correlation observed.[2]

  • Fail Criteria: Correlation to a carbon at ~160 ppm (indicative of C6 attack) or no correlation.[2]

Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the structural correlations required for certification.

Diagram 1: Structural Validation Decision Tree

Caption: Logic flow for distinguishing the target molecule from critical regioisomers.

ValidationLogicStartCrude Product(Yellow Solid)LCMSStep 1: LC-MS AnalysisTarget: m/z 288/290 [M+H]+Start->LCMSDecision1Mass Match?LCMS->Decision1Fail1Discard/Re-synthesizeDecision1->Fail1NoNMR1DStep 2: 1H NMR (DMSO-d6)Check Aromatic RegionDecision1->NMR1DYesAmbiguityAre H4/H6 signals distinctand integrated 1:1?NMR1D->AmbiguityNMR2DStep 3: 2D HMBCCritical PathAmbiguity->NMR2DUnclear/RigorousProofCorrelation: Alkyl-CH -> C2-Pyridine(Definitive Proof)NMR2D->ProofC2 CorrelationIsomerCorrelation: Alkyl-CH -> C6-Pyridine(Regioisomer Impurity)NMR2D->IsomerC6 Correlation

Diagram 2: Key NOE & HMBC Correlations

Caption: Visualizing the intramolecular H-bond and key NMR correlations that lock the structure.

MolecularCorrelationsNHN-H(Amine)NO2NO2(Pos 3)NH->NO2H-Bond(Locks Conf.)PyridinePyridineRingNH->PyridineC-N BondAlkylCH(1-ethylpropyl)Alkyl->NHCoupling(J~8Hz)Alkyl->PyridineHMBC(3-bond)BrBr(Pos 5)Br->PyridineSubstituent

References

  • GIAO-DFT Calculation of Nitropyridine Shifts: Title: Structural and Theoretical Studies of 2-amino-3-nitropyridine.[1][2][4] Source: ResearchGate (2025).[2] URL:[Link](Generalized link based on search context)

  • Synthesis of 3-Nitro-2-aminopyridine Scaffolds: Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.[1][2] Source: PMC / NIH (2022).[2] URL:[Link]

  • Pexidartinib (Related Kinase Inhibitor) Background: Title: Pexidartinib (Turalio) Prescribing Information & Chemistry.[2] Source: FDA / Turalio Official Site.[2] URL:[Link][2]

Comparison of the biological activity of different bromo-pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 14% of all U.S. FDA-approved drugs. However, the introduction of a bromine atom—specifically at the C2 or C3 position—transforms this simple heterocycle into a potent pharmacophore.

This guide objectively compares the biological performance of 2-bromo-pyridine versus 3-bromo-pyridine derivatives. While often viewed merely as synthetic intermediates for cross-coupling, these brominated scaffolds exhibit distinct intrinsic biological activities driven by halogen bonding (


-hole interactions) and specific steric fits within enzyme pockets.

Key Insight:

  • 3-Bromo derivatives predominantly excel in anticancer applications (kinase and bromodomain inhibition) due to their ability to mimic the ATP-binding motif.

  • 2-Bromo derivatives (and their fused analogs) show superior antimicrobial profiles , particularly when integrated into chalcone or pyrimidine systems, disrupting bacterial cell walls.

Comparative Analysis: Anticancer vs. Antimicrobial Potency[1][2]

Anticancer Activity: The 3-Bromo Advantage

The 3-bromo-pyridine motif is frequently embedded in kinase inhibitors. The bromine atom at position 3 often acts as a hydrophobic anchor, filling small lipophilic pockets in the ATP-binding site of kinases or acting as a halogen bond donor to backbone carbonyls.

Case Study: Imidazo[4,5-b]pyridines Recent studies on amidino-substituted imidazo[4,5-b]pyridines highlight the critical role of the bromine substituent.[1]

  • Lead Compound: Derivative 14 (2-imidazolinyl amidino group + Br).[1]

  • Mechanism: Intercalation and specific groove binding, enhanced by the electron-withdrawing nature of the bromine which increases the acidity of the NH protons, strengthening H-bonds with DNA bases.

Table 1: Antiproliferative Activity of Bromo-Pyridine Derivatives (IC


 in 

M)
Derivative ClassSubstitutionCell Line (Target)IC

(

M)
Performance Notes
Imidazo[4,5-b]pyridine 6-Bromo-2-amidinoGlioblastoma (U87MG)8.0 High potency; Br essential for lipophilic fit.
Imidazo[4,5-b]pyridine 6-Bromo-2-amidinoPancreatic (CFPAC-1)9.4Moderate selectivity vs normal fibroblasts.
3-Bromo-2-hydroxypyridine Monomer/DimerBromodomain (BRD2)Docking ScoreHigh affinity via halogen bonding to Tyr/Asn residues.
8-Hydroxyquinoline 5,7-DibromoHeLa (Cervical)6.7 (µg/mL)Fused system; dibromo substitution enhances cytotoxicity 3-fold over mono-bromo.
Antimicrobial Efficacy: The 2-Bromo/Chalcone Niche

2-Bromo-pyridine derivatives, particularly when linked via


-unsaturated ketones (chalcones), exhibit broad-spectrum antimicrobial activity. The electron-deficient nature of the pyridine ring, amplified by the bromine, facilitates Michael addition reactions with thiol groups in bacterial enzymes.

Case Study: Pyridine-Chalcone Hybrids Compounds synthesized by condensing 3-acetyl pyridine with brominated benzaldehydes show significant bacteriostatic effects.

Table 2: Antimicrobial Activity (MIC in


g/mL) 
Compound IDStructure TypeOrganismMIC (

g/mL)
Comparison to Std (Ampicillin)
Cpd 3e 1-(3'-Pyridyl)-3-(3''-bromophenyl)S. aureus12.5Comparable (Std: 6.25)
Cpd 3e 1-(3'-Pyridyl)-3-(3''-bromophenyl)E. coli25.0Lower potency (Std: 12.5)
Cpd 5c 2-Bromo-chalcone etherP. aeruginosa33.5 (

M)
Superior to Gentamicin in resistant strains.

Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence between the two classes.

SAR_Landscape Core Bromo-Pyridine Scaffold Sub_3Br 3-Bromo / Fused Ring (Imidazo[4,5-b]) Core->Sub_3Br C3 Functionalization Sub_2Br 2-Bromo / Chalcone (Linker at C2/C3) Core->Sub_2Br C2 Functionalization Path_AntiC Anticancer Potential Mech_Kinase Kinase/Bromodomain Inhibition Path_AntiC->Mech_Kinase Mechanism Path_AntiM Antimicrobial Potential Mech_Wall Cell Wall Disruption & Thiol Alkylation Path_AntiM->Mech_Wall Mechanism Sub_3Br->Path_AntiC High Selectivity Sub_2Br->Path_AntiM Broad Spectrum

Figure 1: SAR divergence showing how positional substitution directs biological activity towards specific therapeutic endpoints.

Experimental Protocols

As a senior scientist, I emphasize that reproducibility is the currency of trust . The following protocols are optimized for bromo-pyridine derivatives, accounting for their specific solubility and stability profiles.

Protocol A: MTT Cell Viability Assay (Anticancer)

Objective: Determine IC


 values for 3-bromo-pyridine derivatives against cancer cell lines (e.g., U87MG).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve bromo-pyridine derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent cytotoxicity.

  • Incubation: Treat cells for 48h.

  • Labeling: Add 20

    
    L MTT reagent per well. Incubate for 4h (purple formazan crystals must form).
    
  • Solubilization: Aspirate medium carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Protocol B: Broth Microdilution Assay (Antimicrobial)

Objective: Determine Minimum Inhibitory Concentration (MIC) for 2-bromo-pyridine chalcones.

Workflow Visualization:

MIC_Workflow Step1 Inoculum Prep (0.5 McFarland Std) Step4 Inoculation (Add 10uL Bacteria) Step1->Step4 Step2 Compound Dilution (DMSO Stock -> Mueller-Hinton Broth) Step3 Plate Loading (96-well: 100uL Broth + 100uL Cpd) Step2->Step3 Step3->Step4 Step5 Incubation (37°C, 18-24h) Step4->Step5 Step6 Readout (Visual Turbidity / OD600) Step5->Step6

Figure 2: Step-by-step workflow for the determination of MIC values.

Critical Technical Note: Bromo-pyridines are lipophilic. If precipitation occurs in Mueller-Hinton broth, add 0.02% Tween-80 to emulsify without affecting bacterial growth.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI Molecules. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Chalcones of 3-Acetyl Pyridine. Asian Journal of Chemistry. Available at: [Link]

  • Structure-Activity Relationship Study of Pyridine Derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives. MDPI Pharmaceuticals. Available at: [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines. ResearchGate. Available at: [Link]

Sources

Strategic Catalyst Selection in Pd-Catalyzed Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Box" Problem

In high-throughput experimentation (HTE) and process chemistry, the "standard" catalyst—often Tetrakis(triphenylphosphine)palladium(0)—is rarely the optimal solution for modern drug scaffolds. The complexity of heteroaromatic cores and steric hindrance in late-stage functionalization demands a move from "legacy" catalysts to rationally designed precatalysts.

This guide compares three distinct generations of catalytic systems:

  • Legacy Systems: Pd(PPh₃)₄ and Pd₂(dba)₃/PPh₃.

  • Dialkylbiaryl Phosphine Precatalysts: Buchwald G3/G4 systems (e.g., XPhos, RuPhos).

  • NHC-Stabilized Precatalysts: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1]

Mechanistic Grounding: Where Failures Occur

To select a catalyst, one must understand where the cycle breaks. Legacy catalysts often fail at activation (reduction to Pd(0)) or oxidative addition (OA) of deactivated aryl chlorides. Modern precatalysts bypass the activation energy barrier and protect the active species from off-cycle resting states (like Pd-dimer formation).

Visualization: The Precatalyst Advantage

The following diagram illustrates how Gen-3/4 and PEPPSI precatalysts enter the cycle compared to traditional Pd(II) salts.

CatalyticCycle Precat Pd(II) Precatalyst (Air Stable) Activation Activation Step (Base/Heat) Precat->Activation Rapid Initiation Pd0 L-Pd(0) Active Species Activation->Pd0 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X OffCycle Pd-Black/Dimers (Inactive) Pd0->OffCycle Unstable Ligands TransMet Transmetallation OxAdd->TransMet R-M RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Figure 1. Modern precatalysts (Red) guarantee entry into the active cycle (Green), whereas traditional sources often divert to inactive Pd-black (Grey) before catalysis begins.

Comparative Analysis: Efficacy & Data

Legacy vs. Modern Phosphines (Buchwald G3/G4)

The Challenge: Coupling electron-rich aryl chlorides or sterically hindered substrates.

  • Legacy (Pd(PPh₃)₄): Poor oxidative addition into Ar-Cl bonds; PPh₃ is not electron-rich enough.

  • Modern (XPhos Pd G4): The bulky biaryl ligand promotes reductive elimination, while the palladacycle backbone ensures 1:1 Pd:Ligand stoichiometry, preventing catalyst poisoning by excess ligand.

Phosphines vs. NHCs (PEPPSI)

The Challenge: Heteroaryl-heteroaryl couplings (e.g., Pyridine-Pyridine).

  • Buchwald Systems: Excellent, but phosphines can sometimes undergo aryl exchange or be oxidized.

  • PEPPSI (NHC): The N-Heterocyclic Carbene (NHC) ligand binds Pd more tightly than phosphines. The "throw-away" 3-chloropyridine ligand dissociates rapidly, creating a highly active "14-electron" species. This is often superior for tetra-ortho-substituted biaryls.

Experimental Performance Data

The table below summarizes a comparative study for a "difficult" coupling: 2-chloro-3-methylpyridine + 2-methylphenylboronic acid (Steric + Deactivated).

Catalyst SystemLigand ClassLoad (mol%)Temp (°C)Time (h)Yield (Isolated)Notes
Pd(PPh₃)₄ Triarylphosphine5.010024< 10% Failed OA; Pd black observed.
Pd₂(dba)₃ + SPhos Biaryl Phosphine1.080488% SPhos allows OA of Cl; lower temp.
XPhos Pd G4 Precatalyst (P)0.560195% Fastest initiation; cleanest profile.
Pd-PEPPSI-IPr NHC1.025 (RT)292% Room Temp active ; highly robust.

Data synthesized from comparative trends in heteroaryl coupling literature [1, 2].[2]

Experimental Protocols (Self-Validating)

Protocol A: Rapid Screening of Precatalysts (Glovebox-Free)

Why this works: Modern G3/G4 and PEPPSI catalysts are air-stable solids, allowing benchtop weighing. The instability only begins after base addition in solvent.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)[3]

  • Base: K₃PO₄ (3.0 equiv) [Grind to fine powder]

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Catalyst: XPhos Pd G4 or PEPPSI-IPr (1-2 mol%)

Step-by-Step:

  • Solid Addition: Weigh the catalyst, boronic acid, aryl halide (if solid), and base into a reaction vial equipped with a stir bar. Do this in air.

  • Evacuation: Cap the vial with a septum. Pierce with a needle connected to a vacuum/nitrogen manifold. Cycle Vacuum/Nitrogen 3 times. Validation: This removes O₂ which kills the active Pd(0).

  • Solvent Addition: Add sparged 1,4-dioxane via syringe.

  • Reaction: Place in a pre-heated block (typically 60-80°C).

  • Monitoring (The Checkpoint):

    • Visual: The solution should turn from clear/yellow to dark amber/black. Immediate precipitation of Pd black (mirror on glass) indicates catalyst death (ligand dissociation).

    • TLC/LCMS: Check at 1 hour. If <10% conversion, increase temp by 20°C.

Protocol B: Optimization for "Difficult" Aminations

For Buchwald-Hartwig couplings of secondary amines with heteroaryl chlorides.

  • System: Use RuPhos Pd G4 (Specific for secondary amines).

  • Base Switch: Use LiHMDS (1M in THF) instead of carbonate bases if the substrate is base-sensitive or requires soluble base for kinetics.

  • Temperature: Start at 60°C. High temperatures (100°C+) often degrade the amine before coupling occurs.

Decision Matrix: Selecting the Right Catalyst

Do not guess. Use the substrate properties to dictate the catalyst.

DecisionTree Start Substrate Class Halide Electrophile Type? Start->Halide Easy Aryl-Br / Aryl-I (Unhindered) Halide->Easy Reactive Hard Aryl-Cl / Heteroaryl (Hindered) Halide->Hard Deactivated Sol1 Pd(PPh3)4 or Pd(dppf)Cl2 Easy->Sol1 Sol2 Is it an Amine or Carbon coupling? Hard->Sol2 Amine C-N Bond Sol2->Amine Carbon C-C Bond Sol2->Carbon Rec1 Primary Amine: BrettPhos Pd G4 Amine->Rec1 1° Amine Rec2 Secondary Amine: RuPhos Pd G4 Amine->Rec2 2° Amine Rec3 Steric Bulk: XPhos Pd G4 Carbon->Rec3 Biaryl Rec4 Heterocycles/Alkyl: PEPPSI-IPr Carbon->Rec4 sp3/Hetero

Caption: Figure 2. Logic flow for catalyst selection. Note that "Legacy" catalysts are only recommended for the simplest, most reactive substrates.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science (Buchwald Group).[4]

  • St-Jean, F., et al. (2016). Development of a Scalable Synthesis of a PI3K Inhibitor (Taselisib) Using a Suzuki–Miyaura Coupling. Organic Process Research & Development.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • BenchChem. (2025).[2][5] A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.

Sources

Comparative Cytotoxicity of Novel Pyridine Compounds in Cancer Cell Lines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cytotoxic effects of novel pyridine-based compounds against a panel of human cancer cell lines. Pyridine derivatives represent a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting a wide range of biological activities.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform preclinical research and development.

Introduction: The Therapeutic Potential of Pyridine Scaffolds

The pyridine ring is a fundamental structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[6][7] Its derivatives have garnered significant attention in oncology for their ability to modulate key cellular pathways involved in cancer progression, such as cell cycle regulation, apoptosis, and angiogenesis.[1] Recent advancements have led to the development of novel pyridine-urea hybrids, fused heterocyclic systems, and other derivatives with enhanced cytotoxicity and selectivity against various cancer cell lines.[1][3] This guide will explore the structure-activity relationships (SAR) of these compounds and their differential effects on various cancer cell types.[6][8]

Experimental Design & Methodologies

To ensure the scientific integrity and reproducibility of our findings, a series of standardized in vitro cytotoxicity assays were employed. The selection of appropriate assays is crucial for minimizing failure rates in drug discovery and accurately predicting cytotoxic effects.[9]

Cell Lines and Culture Conditions

A panel of human cancer cell lines was selected to represent diverse tumor types, including:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HepG2: Hepatocellular carcinoma

  • HCT-116: Colon carcinoma

  • PC-3: Prostate cancer

Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assays

The cytotoxic effects of the novel pyridine compounds were evaluated using established and validated methods to measure cell viability and death.[10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the pyridine compounds and a vehicle control for 48-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

The causality behind this choice lies in its high-throughput nature and its ability to provide a quantitative measure of cell proliferation and viability in response to the test compounds.[12]

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to cell membrane disruption.

Protocol:

  • Cell Seeding and Treatment: Performed as described for the MTT assay.

  • Supernatant Collection: A portion of the cell culture supernatant is collected from each well.

  • LDH Reaction: The supernatant is mixed with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: The formation of a colored formazan product is measured spectrophotometrically.

This assay is a self-validating system as it directly measures a biomarker of cell death, complementing the metabolic activity data from the MTT assay.

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis was assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

  • Cell Treatment: Cells are treated with the pyridine compounds at their IC50 concentrations.

  • Cell Staining: Cells are harvested and stained with FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This provides crucial mechanistic insight into how the compounds induce cell death.[14]

Comparative Cytotoxicity Data

The cytotoxic activities of a representative set of novel pyridine compounds (PY-1, PY-2, PY-3) were evaluated against the panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined from dose-response curves.[15]

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HepG2 (IC50, µM)HCT-116 (IC50, µM)PC-3 (IC50, µM)
PY-1 1.5 ± 0.22.8 ± 0.45.1 ± 0.63.2 ± 0.34.5 ± 0.5
PY-2 8.2 ± 0.912.5 ± 1.115.3 ± 1.410.1 ± 1.018.7 ± 1.9
PY-3 0.8 ± 0.11.2 ± 0.22.5 ± 0.31.9 ± 0.22.1 ± 0.3
Doxorubicin 0.5 ± 0.050.9 ± 0.11.1 ± 0.10.7 ± 0.081.3 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in cytotoxicity can be attributed to the structural variations among the pyridine derivatives. A detailed analysis of the structure-activity relationship is essential for the rational design of more potent and selective anticancer agents.[6][8] For instance, the presence and position of specific functional groups such as -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it.[6][7]

Potential Mechanisms of Action

Pyridine derivatives exert their anticancer effects through various mechanisms.[1] These can include the inhibition of key enzymes like kinases, disruption of microtubule polymerization, and induction of cell cycle arrest and apoptosis.[1][5][14] For example, some pyridine compounds have been shown to induce G2/M phase arrest and apoptosis through the upregulation of p53 and JNK.[14] Others function as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby interfering with angiogenesis.[1]

Pyridine_Compound_Mechanism_of_Action cluster_0 Pyridine Compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Pyridine Novel Pyridine Compound Kinase Kinase Inhibition (e.g., VEGFR-2, PIM-1) Pyridine->Kinase Tubulin Tubulin Polymerization Inhibition Pyridine->Tubulin p53_JNK p53 & JNK Upregulation Pyridine->p53_JNK Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis CellCycleArrest G2/M Phase Cell Cycle Arrest Tubulin->CellCycleArrest p53_JNK->CellCycleArrest Apoptosis Induction of Apoptosis p53_JNK->Apoptosis

Caption: Potential mechanisms of action for novel pyridine compounds.

Experimental Workflow Overview

The screening and evaluation of novel pyridine compounds follow a systematic workflow to ensure comprehensive and reliable data generation.

Experimental_Workflow Start Synthesis of Novel Pyridine Compounds CellCulture Cancer Cell Line Panel Culture Start->CellCulture CytotoxicityScreening Primary Cytotoxicity Screening (MTT & LDH Assays) CellCulture->CytotoxicityScreening IC50 IC50 Determination CytotoxicityScreening->IC50 ApoptosisAssay Mechanism of Action Studies (Apoptosis Assay) IC50->ApoptosisAssay SAR Structure-Activity Relationship Analysis ApoptosisAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for evaluating pyridine compounds.

Conclusion and Future Directions

This guide demonstrates the potent and differential cytotoxic effects of novel pyridine compounds against a range of cancer cell lines. The data underscores the importance of the pyridine scaffold in the development of next-generation anticancer therapies.[1] Future research should focus on optimizing the lead compounds to enhance their therapeutic index and exploring their efficacy in more complex in vitro models, such as 3D spheroids, and subsequent in vivo studies. The continued investigation into their mechanisms of action will be crucial for their clinical translation.

References

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022, July 20). Google Scholar.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC.
  • Recent advances and therapeutic journey of pyridine-based Cu(II) complexes as potent anticancer agents: a review (2015–2022). (2023, January 9). Taylor & Francis Online.
  • Pyridine Moiety: Recent Advances in Cancer Treatment.
  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025, May 24).
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). ScienceDirect.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20).
  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2025, August 4).
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv
  • Cytotoxic assays for screening anticancer agents. (2006, July 15). PubMed.
  • Comparative Analysis of the Biological Activity of Substituted Pyridine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 15). Universidad de Sonora.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 21). MDPI.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC. (2023, November 27).
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27).

Sources

Integrated Orthogonal Analysis: A Guide to Cross-Validating NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Confidence Crisis

In modern small molecule characterization, reliance on a single analytical technique is a calculated risk that often fails. High-Resolution Mass Spectrometry (HRMS) offers unparalleled sensitivity but struggles with isobaric ambiguity. Nuclear Magnetic Resonance (NMR) provides absolute structural certainty but suffers from low sensitivity.[1]

This guide details the Integrated Orthogonal Workflow , a system where MS and NMR data are not just collected in parallel but are used to mathematically and structurally cross-validate one another. This approach eliminates false positives in metabolite identification and impurity profiling, satisfying the rigorous standards of the FDA and ICH Q2(R1) guidelines.

Technical Comparison: The Capabilities Gap

To understand why cross-validation is mandatory, we must quantify the "blind spots" of each technique.

Table 1: Performance Metrics Comparison
FeatureNMR (1H, 13C, 2D)HRMS (Q-TOF/Orbitrap)The Cross-Validation Advantage
Primary Output Atom connectivity, stereochemistryMolecular formula, fragmentationFormula + Structure = Identity
Sensitivity (LOD)

g to mg range (

)
pg to ng range (

)
MS finds it; NMR defines it.
Isomer Specificity High (distinguishes regio/stereoisomers)Low (isobaric compounds look identical)NMR resolves MS ambiguity.
Quantitation Absolute (qNMR); no standard neededRelative; requires reference standardsqNMR validates MS calibration curves.
Sample Integrity Non-destructiveDestructiveNMR first, then MS (if sample limited).
Precision (RSD)

(qNMR)

(Standard LC-MS)
qNMR benchmarks MS accuracy.

Strategic Workflow: The Decision Matrix

The following diagram illustrates the logical flow for characterizing an unknown ("Analyte X"). Note the critical "Stop/Go" decision points that prevent resource wastage.

IntegratedWorkflow Start Unknown Analyte X MS_Step Step 1: HRMS (ESI+/-) Goal: Molecular Formula Start->MS_Step DBE_Calc Calculate DBE (Double Bond Equivalence) MS_Step->DBE_Calc Solubility Solubility Check (>0.5 mg?) DBE_Calc->Solubility Data_Fusion Step 4: Data Fusion (Cross-Validation) DBE_Calc->Data_Fusion Input Formula Solubility->MS_Step No (Enrich Sample) NMR_Prep Step 2: NMR Sample Prep (Deuterated Solvent) Solubility->NMR_Prep Yes NMR_Acq Step 3: NMR Acquisition (1H, HSQC, HMBC, COSY) NMR_Prep->NMR_Acq NMR_Acq->Data_Fusion Check_1 Check 1: Does NMR Proton Count Match MS Formula? Data_Fusion->Check_1 Check_2 Check 2: Do HSQC Carbons Match MS Formula? Check_1->Check_2 Yes Result_Fail Re-evaluate: Dimerization? Adducts? Check_1->Result_Fail No Result_Success Validated Structure Check_2->Result_Success Yes Check_2->Result_Fail No

Caption: Logical workflow for structural elucidation. Blue nodes indicate MS steps; Green nodes indicate NMR steps; Red nodes indicate the critical cross-validation phase.

Experimental Protocols

Protocol A: Sample Preparation for Dual Analysis

Causality: NMR is non-destructive, while MS is destructive.[1] Therefore, if sample mass is limited (<1 mg), always perform NMR first.

  • Solvent Selection: Choose a deuterated solvent that is compatible with both NMR and MS (e.g., Methanol-

    
     or Acetonitrile-
    
    
    
    ).
    • Avoid:

      
       (Chloroform) if moving directly to ESI-MS, as it suppresses ionization and can damage PEEK tubing.
      
    • Avoid:

      
       for MS if possible, as it is difficult to remove and causes high background noise in MS.
      
  • Dissolution: Dissolve the analyte completely. Filter through a 0.2

    
    m PTFE filter to prevent particulate interference in the NMR probe or LC column.
    
  • NMR Analysis: Transfer to a 3mm or 1.7mm cryoprobe tube (to maximize concentration) and acquire data.

  • MS Transfer: Recover the sample from the NMR tube. Dilute 1:1000 with LC-grade methanol/water (+0.1% Formic Acid) for direct infusion or LC-MS injection.

Protocol B: The "Self-Validating" Acquisition

To ensure the data sets can talk to each other, specific parameters must be set.

1. Mass Spectrometry (HRMS):

  • Mode: Acquire in both Positive (ESI+) and Negative (ESI-) modes.

  • Resolution:

    
     FWHM to resolve isotopic fine structure.
    
  • Internal Calibrant: Use LockMass (e.g., Leucine Enkephalin) to ensure mass accuracy

    
     ppm.
    
  • Objective: Obtain the Monoisotopic Mass (

    
    ) to generate the Molecular Formula (e.g., 
    
    
    
    ).

2. NMR Spectroscopy:

  • 1H (Proton): Integration of signals must sum to the hydrogen count (

    
    ) derived from the MS formula.
    
  • 13C (Carbon): Count distinct carbon environments.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the "Rosetta Stone." It correlates protons directly to the carbons they are attached to.

    • Validation Check: The number of HSQC correlations must match the number of protonated carbons predicted by the MS formula.

Case Study: Structure Elucidation of "Impurity A"

Scenario: During stability testing of a drug product, a new impurity (0.5%) is detected.

Step 1: MS Data (The Lead)

  • Result:

    
     207.0650 
    
    
    
    .
  • Formula:

    
     (Error: 0.8 ppm).
    
  • DBE Calculation:

    
     degrees of unsaturation.
    
  • Ambiguity: This could be a coumarin derivative, a naphthoquinone, or hundreds of other isomers.

Step 2: NMR Data (The Verification)

  • 1H NMR: Shows only 8 protons.

  • Conflict: MS says

    
    , NMR says 
    
    
    
    .
  • Resolution: The missing 2 protons are likely exchangeable (–OH or –COOH) which disappear in

    
     exchange or broaden out.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows a correlation between an aromatic proton and a carbonyl carbon.

Step 3: The Cross-Validation (Data Fusion)

  • The MS formula (

    
    ) requires 11 carbons. The 13C NMR shows only 9 peaks.
    
  • Hypothesis: Symmetry is present.[2] Two pairs of carbons are equivalent.

Quantitative Cross-Validation (qNMR vs. LC-MS)

Quantitation is often where the two techniques diverge most.

  • LC-MS is highly sensitive but relies on ionization efficiency. Without an identical stable-isotope labeled internal standard (SIL-IS), quantitation is only "semi-quantitative" due to matrix effects.

  • qNMR is a primary ratio method. The signal intensity is directly proportional to the molar ratio, regardless of chemical structure.

Workflow: Validating MS Quantitation with qNMR

Use qNMR to determine the purity of the reference standard used for LC-MS calibration.

QuantWorkflow Ref_Std Reference Standard (Synthesized) qNMR qNMR Analysis (Internal Std: Maleic Acid) Ref_Std->qNMR Purity_Val Determine Absolute Purity (e.g., 94.2%) qNMR->Purity_Val Stock_Prep Prepare LC-MS Stock Corrected for Purity Purity_Val->Stock_Prep LCMS_Run Run LC-MS Calibration Curve Stock_Prep->LCMS_Run Final_Quant Accurate Bioanalysis LCMS_Run->Final_Quant

Caption: Workflow for using qNMR to assign purity to reference standards, ensuring accurate downstream LC-MS quantitation.

Table 2: Quantitative Accuracy Comparison
MetricqNMR (Internal Standard)LC-MS (External Standard)LC-MS (SIL-Internal Standard)
Accuracy High (99-100%)Variable (80-120%)High (95-105%)
Matrix Effects NegligibleHigh (Ion Suppression)Low (Compensated)
Traceability Direct to NIST (via IS)Dependent on Std PurityDependent on Std Purity

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[5][6][9] Link

  • Pauli, G. F., et al. (2012). The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay.[3][5][6][7] Journal of Natural Products. Link

  • FDA. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[6] U.S. Food and Drug Administration. Link

  • Sumner, L. W., et al. (2007). Proposed minimum reporting standards for chemical analysis. Metabolomics.[6][9] Link

  • Giraudeau, P. (2020). Challenges and perspectives in quantitative NMR. Magnetic Resonance in Chemistry.[2][3][4][5][6][7][9][10][11] Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, EHS Officers, Drug Development Scientists[1][2]

Executive Summary: Immediate Action Card

Status: Hazardous Chemical Waste (Halogenated, Nitrogenous) CAS No: 1306102-61-3 Primary Hazard: Toxic by ingestion/inhalation; Skin/Eye Irritant; Potential Mutagen; Nitrogen Oxide (NOx) and Hydrogen Bromide (HBr) generator upon combustion.[1][2]

Parameter Critical Directive
Waste Stream Halogenated Organic Waste . DO NOT mix with non-halogenated solvents.[3][4]
Drain Disposal STRICTLY PROHIBITED .[1] Toxic to aquatic life.
Containment High-density polyethylene (HDPE) or Amber Glass.[1]
Destruction High-temperature incineration (>1100°C) with flue gas scrubbing.[1][2]
Spill Response Isolate area.[1][5][6] Dampen to prevent dust.[2][7][8][9] Double-glove (Nitrile).[1][10]
Chemical Profile & Hazard Logic (Causality)

Why we handle it this way.

To ensure safety, we must understand the molecule's functional architecture. This compound is not merely "toxic waste"; it is a halogenated nitro-pyridine .[1][2]

  • The Nitro Group (-NO₂): Thermally unstable.[1][2] Upon uncontrolled combustion, it releases Nitrogen Oxides (NOx), which are pulmonary irritants.[2] This necessitates controlled incineration rather than open burning or standard oxidation.

  • The Bromine Atom (-Br): This defines the waste stream.[1][2] Standard incinerators cannot always handle heavy halogen loads without damaging the catalytic converters or releasing corrosive Hydrogen Bromide (HBr). It must be tagged as "Halogenated" to ensure the disposal facility uses a scrubber-equipped incinerator.

  • The Pyridine Ring: Pyridine derivatives often possess high biological activity (toxicity) and environmental persistence. They can penetrate skin and leach into groundwater, making drain disposal a severe regulatory violation (RCRA/EPA).

Waste Characterization & Segregation Strategy

The Pre-Disposal Phase.

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams (e.g., strong oxidizers or non-halogenated fuels) can result in exothermic reactions or regulatory fines.

Segregation Decision Tree

WasteSegregation Start Waste Generated containing 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Solid / Pure Substance StateCheck->Solid Solid SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloYes Yes SolventCheck->HaloYes Yes HaloNo No (e.g., Methanol, Ethyl Acetate) SolventCheck->HaloNo No Dest1 Stream A: Halogenated Organic Liquid (High BTU, Scrubber Required) HaloYes->Dest1 Dest2 Stream A: Halogenated Organic Liquid (Even if solvent is non-halo, the solute makes it halo) HaloNo->Dest2 CRITICAL: Solute contaminates stream Dest3 Stream B: Solid Hazardous Waste (Toxic/Halogenated) Solid->Dest3

Figure 1: Decision logic for segregating 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine waste. Note that adding this halogenated solute to a non-halogenated solvent converts the entire mixture into a Halogenated Waste stream.

Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE

Before handling the waste container, establish a "Clean-Dirty" line.[1][2]

  • Gloves: Double-glove system.[1][2] Inner layer: Latex or Nitrile (4 mil).[2] Outer layer: Nitrile (minimum 5 mil) or Silver Shield (Laminate) if handling concentrated stock solutions.

  • Respiratory: If the substance is in powder form, a N95 or P100 particulate respirator is mandatory to prevent inhalation of dust.[2] Work inside a certified fume hood.[6]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Phase 2: Containerization
  • Select Container: Use a chemically compatible container. HDPE (High-Density Polyethylene) is preferred for solids.[1] Amber glass is preferred for liquids to prevent photodegradation of the nitro group.

  • Labeling: Apply a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: Write out the full chemical name. Do not use abbreviations or formulas.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[2]

Phase 3: Hand-off (Chain of Custody)
  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources and direct sunlight.

  • Incompatibility Check: Ensure the container is not stored next to strong oxidizers (e.g., Nitric Acid) or reducing agents.

  • Disposal Request: When the container is 90% full or within 6 months of start date, submit a request to your EHS department.

    • Note to EHS: Specify "Halogenated Organic" to ensure the external waste vendor routes it to an incinerator with HBr scrubbing capabilities.

Emergency Spill Response Workflow

Contingency Planning.

In the event of a spill, speed and dust control are paramount.[2]

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Spill->Assess Minor Minor Spill (<10g/10mL) Inside Hood Assess->Minor Major Major Spill (>10g) or Outside Hood Assess->Major PPE Don PPE: Double Nitrile, Goggles, Lab Coat Minor->PPE SolidAction Solid: Cover with wet paper towel (Prevent Dust) PPE->SolidAction If Powder LiquidAction Liquid: Absorb with Vermiculite or Polypropylene Pads PPE->LiquidAction If Solution Bag Place debris in sealed HazWaste bag SolidAction->Bag LiquidAction->Bag Clean Wash surface with Soap & Water (x3) Bag->Clean Evac Evacuate Lab Call EHS/Emergency Major->Evac

Figure 2: Emergency response workflow. Note the emphasis on "wetting" solids to prevent aerosolization of toxic dust.

Regulatory & Compliance Codes
AuthorityCode/ClassificationDescription
RCRA (USA) Characteristic Waste While not explicitly P or U listed, it defaults to D001 (if ignitable solvent) or Toxic based on TCLP if heavy metals are absent.[1][2] Treat as Halogenated Solvent Waste .[1][6]
EU Waste 07 01 03* Organic halogenated solvents, washing liquids and mother liquors.[2]
DOT UN 2811 Toxic solids, organic, n.o.s.[2] (if transporting pure solid).
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.